molecular formula CH3BCl2O2 B13569884 (Dichloromethyl)boronic acid CAS No. 62260-98-4

(Dichloromethyl)boronic acid

Cat. No.: B13569884
CAS No.: 62260-98-4
M. Wt: 128.75 g/mol
InChI Key: DKRMKJKQCXCUGJ-UHFFFAOYSA-N
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Description

(Dichloromethyl)boronic acid, commonly handled and stabilized as its pinacol ester, Pinacol (dichloromethyl)boronate (CAS 83622-41-7), is a valuable building block in modern synthetic organic chemistry. Its primary research value lies in its role as a key reagent in iterative, asymmetric synthesis, enabling the stereospecific construction of complex alkyl boronate esters. These intermediates are crucial for the introduction of chiral centers in molecular scaffolds. The compound is particularly instrumental in Matteson homologation reactions, a process used to install new carbon-carbon bonds adjacent to the boron atom with high stereochemical fidelity. In this mechanism, the dichloromethyl group undergoes nucleophilic displacement, allowing for the stepwise, stereocontrolled assembly of complex organic molecules from simple precursors. The resulting chiral alkyl boronate esters can be further transformed through a versatile suite of reactions, including Suzuki-Miyaura cross-couplings to form C-C bonds, oxidations to alcohols, aminations, and halogenations, all while preserving the stereochemical integrity of the molecule. This flexibility makes (dichloromethyl)boronic acid a powerful tool for medicinal chemists, especially in the lead optimization phase for developing novel bioactive compounds. Its application facilitates the efficient exploration of chemical space by providing access to diverse, optically active intermediates that are prevalent in pharmaceutical agents and other fine chemicals. The reagent is supplied with a purity of ≥95% (as the pinacol ester) and has a predicted density of 1.14 g/cm³ and a flash point of 94 °C. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

dichloromethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BCl2O2/c3-1(4)2(5)6/h1,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMKJKQCXCUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509566
Record name (Dichloromethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62260-98-4
Record name (Dichloromethyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (Dichloromethyl)boronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(Dichloromethyl)boronic acid is a unique and versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a dichloromethyl group directly attached to the boron atom, bestows upon it distinct reactivity that makes it a valuable reagent, particularly in the stereocontrolled synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of (Dichloromethyl)boronic acid, its synthesis, handling, and key applications, with a focus on providing practical insights for researchers, scientists, and professionals in drug development. While the free acid is often generated and used in situ due to its moderate stability, its more stable ester derivatives, such as the pinacol ester, are commonly isolated and handled. This guide will cover both the parent acid and its important ester derivatives.

Structural and Physicochemical Properties

(Dichloromethyl)boronic acid is characterized by a central boron atom bonded to a dichloromethyl group and two hydroxyl groups. The presence of the electron-withdrawing chlorine atoms significantly influences the electronic properties of the boron center, making it a key synthon in various chemical transformations.

Core Compound Data
PropertyValueSource
IUPAC Name (Dichloromethyl)boronic acid[PubChem][1]
Synonyms (Dichloromethyl)dihydroxyborane[PubChem][1]
CAS Number 62260-98-4[PubChem][1]
Molecular Formula CH₃BCl₂O₂[PubChem][1]
Molecular Weight 128.75 g/mol [PubChem][1]
Physical Form Yellow-brownish syrup[Organic Syntheses][2]
(Dichloromethyl)boronic Acid Pinacol Ester Data

The pinacol ester of (Dichloromethyl)boronic acid is a commonly used, more stable derivative that is often isolated and characterized.

PropertyValueSource
IUPAC Name 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[BOC Sciences][3]
CAS Number 83622-41-7[Sigma-Aldrich][4]
Molecular Formula C₇H₁₃BCl₂O₂[Sigma-Aldrich][4]
Molecular Weight 210.89 g/mol [Sigma-Aldrich][4]
Physical Form Colorless liquid or low-melting solid[Organic Syntheses][2]
Density 1.1423 g/mL[Sigma-Aldrich][4]
Refractive Index n/D 1.4511[Sigma-Aldrich][4]
Flash Point 94 °C (201.2 °F)[Sigma-Aldrich][4]

Synthesis of (Dichloromethyl)boronic Acid and its Pinacol Ester

The synthesis of (Dichloromethyl)boronic acid is most reliably achieved through the reaction of a suitable boronic ester with dichloromethyllithium, a method pioneered by Matteson.[5] A detailed and verified protocol is available from Organic Syntheses, which outlines a two-step procedure starting from triisopropyl borate.[2]

Experimental Protocol: Synthesis of (Dichloromethyl)boronic Acid

Step A: Preparation of (Dichloromethyl)boronic acid (1)

reagents 1. Triisopropyl borate in THF 2. Dichloromethyllithium (from CH₂Cl₂ and n-BuLi) at -100 °C 3. Acidic workup (HCl) product (Dichloromethyl)boronic acid (syrup) reagents->product Reaction and Workup

Synthesis of (Dichloromethyl)boronic acid.
  • A solution of triisopropyl borate in anhydrous tetrahydrofuran (THF) is cooled to -100 °C in a liquid nitrogen/ethanol bath.

  • Dichloromethyllithium, freshly prepared by the addition of n-butyllithium to dichloromethane in THF at -100 °C, is added dropwise to the borate solution. The extreme low temperature is critical to prevent the decomposition of the highly unstable dichloromethyllithium.

  • After the addition is complete, the reaction is stirred for a short period at -100 °C before being quenched with aqueous hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the solvent is removed under reduced pressure to yield crude (Dichloromethyl)boronic acid as a yellow-brownish syrup.[2] This crude product is typically used directly in the next step without further purification due to its limited stability.

Experimental Protocol: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2)

Step B: Esterification with Pinacol

reagents Crude (Dichloromethyl)boronic acid Pinacol Magnesium sulfate (anhydrous) Dichloromethane product 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reagents->product Esterification and Purification start Boronic Ester intermediate1 Tetracoordinate Boronate Complex start->intermediate1 + Dichloromethyllithium intermediate2 1,2-Migration intermediate1->intermediate2 Chloride Elimination product α-Chloro Boronic Ester intermediate2->product Rearrangement

Mechanism of the Matteson Homologation.

The reaction proceeds via the addition of dichloromethyllithium to a boronic ester, forming a tetracoordinate boronate complex. This intermediate then undergoes a 1,2-migration of the organic group from the boron to the dichloromethyl carbon with concomitant expulsion of a chloride ion, leading to the formation of the α-chloro boronic ester. [3]The stereochemistry of the migrating group is retained during this process.

The resulting α-chloro boronic esters are themselves valuable synthetic intermediates that can be further functionalized, for example, by reaction with Grignard reagents to introduce a second organic group with inversion of configuration at the carbon center. [6]This two-step sequence provides a highly stereocontrolled route to chiral secondary boronic esters.

Suzuki-Miyaura Cross-Coupling Reactions

While (Dichloromethyl)boronic acid itself is not typically used in Suzuki-Miyaura reactions, its derivatives, particularly the α-chloro boronic esters formed via the Matteson homologation, can be precursors to alkyl boronic esters that are effective coupling partners. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it is a cornerstone of modern C-C bond formation. [7]The use of alkyl boronic esters in these reactions has become increasingly important, especially in the pharmaceutical industry. [8]

Hydrolysis of the Pinacol Ester

The pinacol protecting group can be removed to regenerate the boronic acid when required. A common and effective method involves a two-step procedure: transesterification with diethanolamine followed by acidic hydrolysis. Experimental Protocol: Deprotection of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • The pinacol ester is dissolved in diethyl ether.

  • A slight excess of diethanolamine is added, and the mixture is stirred at room temperature. The diethanolamine adduct often precipitates from the solution.

  • After completion of the transesterification, the mixture is treated with a dilute aqueous acid, such as 0.1 M HCl.

  • The biphasic mixture is stirred vigorously to facilitate the hydrolysis of the diethanolamine adduct to the free boronic acid.

  • The organic layer containing the (Dichloromethyl)boronic acid is separated and can be used in subsequent reactions.

Spectroscopic Characterization

Obtaining clean and easily interpretable NMR spectra for free boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species in solution. [9]This often results in broadened peaks or the presence of multiple species in the spectrum.

  • ¹H NMR: The proton on the dichloromethyl group is expected to appear as a singlet. The hydroxyl protons of the boronic acid are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon of the dichloromethyl group will be observed, but the signal of the carbon directly attached to the boron can be broad due to the quadrupolar nature of the boron nucleus. [4]* ¹¹B NMR: This is a valuable technique for characterizing boronic acids and their derivatives. Tricoordinate boronic acids and their esters typically show a broad signal in the range of δ 20-35 ppm. [10]* IR Spectroscopy: The IR spectrum of a boronic acid will show a strong, broad O-H stretching band. The B-O stretching vibration is also characteristic. For boronate esters, characteristic bands for C-O and B-C stretching are observed. [11]

Safety and Handling

(Dichloromethyl)boronic acid and its derivatives should be handled with appropriate safety precautions. As with many boronic acids, they can be irritating to the eyes, respiratory system, and skin. Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for the free acid. [12]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The primary application of (Dichloromethyl)boronic acid lies in its use as a precursor to α-chloro boronic esters via the Matteson homologation. These intermediates are pivotal in the asymmetric synthesis of a wide range of molecules, including natural products and pharmaceutically active compounds. [6]The ability to construct chiral centers with high stereocontrol makes this methodology particularly valuable in drug discovery and development, where the stereochemistry of a molecule is often critical to its biological activity.

Boronic acids, in general, are also being explored for their potential in medicinal chemistry as enzyme inhibitors and in materials science for the development of sensors and polymers. [13]The unique properties of the dichloromethyl group may offer new opportunities in these areas.

Conclusion

(Dichloromethyl)boronic acid is a reagent of significant synthetic utility, primarily through its role in the Matteson homologation reaction. While the free acid's instability necessitates its in situ use or conversion to more stable ester derivatives, the power of this chemistry in stereocontrolled synthesis is undeniable. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for enantiomerically pure compounds continues to grow, the importance of reagents like (Dichloromethyl)boronic acid in the synthetic chemist's toolbox is set to increase.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12776544, (Dichloromethyl)boronic acid. [Link].

  • (Dichloromethyl)boronic acid. Org. Synth.2014, 91, 145. DOI: 10.15227/orgsyn.091.0145.
  • Matteson, D. S. α-Halo boronic esters: intermediates for asymmetric synthesis. Chem. Rev.1989, 89 (7), 1535–1551.
  • Matteson, D. S. The use of boronic esters in the stereodirected synthesis of natural products. Pure Appl. Chem.1991, 63 (3), 339-344.
  • Organic Syntheses Procedure. boronic esters. [Link].

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules2010, 15 (8), 5662-5682.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Applications of boronic acids in organic synthesis. [Link].

  • Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. [Link].

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Org. Lett.2011, 13 (15), 4092–4095.
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Med. Chem.2024, 15, 1030-1038.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Am. Chem. Soc.2016, 138 (25), 7868–7871.
  • San Diego State University. 11B NMR Chemical Shifts. [Link].

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link].

  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. [Link].

  • Effect of boron groups on 13 C NMR chemical shift : r/chemistry. Reddit. [Link].

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link].

  • US P
  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. Reddit. [Link].

  • NP-MRD: 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0008411). [Link].

  • Mechanochemical Synthesis of α-halo Alkylboronic Esters. Angew. Chem. Int. Ed. Engl.2024, 63 (27), e202404646.
  • Boronic acid, ethyl-. NIST WebBook. [Link].

Sources

(Dichloromethyl)boronic Acid: Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for (Dichloromethyl)boronic acid, with a specific focus on its stable pinacol ester derivative, a critical reagent in asymmetric synthesis.

Executive Summary

(Dichloromethyl)boronic acid (and its pinacol ester surrogate) represents a linchpin reagent in modern organic synthesis, specifically for Matteson Homologation . While the free acid is often transient due to rapid dehydration to boroxines, its esters allow for the precise, stereocontrolled insertion of methylene units into carbon chains. This capability is fundamental to the synthesis of proteasome inhibitors (e.g., Bortezomib) and complex chiral natural products.

Structure and Bonding Analysis

Electronic Configuration

The boron atom in (dichloromethyl)boronic acid is


 hybridized, possessing a vacant 

-orbital orthogonal to the trigonal planar

-bond framework.[1] This electronic deficiency renders the boron center a Lewis acid, capable of accepting electron density from nucleophiles—a property that drives its primary reactivity.
  • Geometry: Trigonal planar (

    
     symmetry approx. for the 
    
    
    
    core).
  • Bonding: The C-B bond is polarized due to the electronegativity difference (C: 2.55, B: 2.04), but the attached chlorine atoms on the

    
    -carbon significantly alter this. The electron-withdrawing nature of the dichloromethyl group (
    
    
    
    ) increases the Lewis acidity of the boron center compared to simple alkylboronates.
The "Free Acid" vs. Pinacol Ester

Researchers rarely isolate the free (dichloromethyl)boronic acid due to its tendency to dehydrate into cyclic trimeric anhydrides (boroxines) and its susceptibility to oxidation. The pinacol ester (2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is the thermodynamically stable standard for storage and handling.

FeatureFree Acid:

Pinacol Ester:

Stability Low; dehydrates to boroxineHigh; crystalline/oil, shelf-stable
Hybridization

(Trigonal Planar)

(Trigonal Planar)
pKa (approx) ~8.0 - 9.0N/A (Lewis acidic ester)
Primary Use Transient intermediateReagent for homologation

Experimental Protocol: Synthesis of Pinacol (Dichloromethyl)boronate

Based on the method established by Matteson et al.

Reaction Logic

This protocol utilizes the in situ generation of (dichloromethyl)lithium at low temperatures to intercept triisopropyl borate. The resulting boronate complex is trapped with acid and then esterified with pinacol.

Reagents & Equipment
  • Reagents: Dichloromethane (DCM), Triisopropyl borate,

    
    -Butyllithium (
    
    
    
    in hexanes), Anhydrous THF, Concentrated HCl, Pinacol.
  • Equipment: Flame-dried 3-neck round-bottom flask, inert gas (Argon/Nitrogen) line, low-temperature thermometer, dry ice/acetone bath.

Step-by-Step Methodology
  • Setup: Charge a flame-dried flask with anhydrous THF (

    
    ) and DCM (
    
    
    
    ) under an argon atmosphere. Cool the mixture to -100 °C (using liquid
    
    
    /ethanol or specialized cryostat). Critical: Temperature control is vital to prevent carbene decomposition.
  • Lithiation: Add

    
    -Butyllithium (
    
    
    
    ) dropwise over 45 minutes. Maintain internal temperature below -95 °C. This generates the reactive species
    
    
    .
  • Borylation: After stirring for 30 mins, add triisopropyl borate (

    
    ) slowly. The solution will become viscous as the boronate complex forms.
    
  • Acidification: Allow the mixture to warm to 0 °C. Add concentrated HCl slowly to hydrolyze the isopropyl esters and protonate the intermediate.

  • Esterification: Add pinacol (

    
    ) and stir at room temperature for 12 hours. The pinacol displaces water/isopropanol to form the stable cyclic ester.
    
  • Purification: Extract with ether, wash with brine, dry over

    
    , and concentrate. Purify via vacuum distillation (bp ~108 °C at 23 mmHg) to obtain the product as a colorless oil/solid.
    

Reactivity: The Matteson Homologation

The defining application of (dichloromethyl)boronates is the Matteson Homologation , a method to extend a carbon chain by one methylene unit with high stereocontrol.

Mechanism Visualization

The pathway involves the addition of a nucleophile (typically a Grignard or lithiated species) to the boron atom, forming a tetrahedral "ate" complex. This is followed by a stereospecific 1,2-migration that displaces one chlorine atom.

MattesonHomologation Start Pinacol (Dichloromethyl)boronate Nu_Add Nucleophile Addition (R-Li or R-MgX) Start->Nu_Add Activation Ate_Complex Tetrahedral Boronate 'Ate' Complex Nu_Add->Ate_Complex Formation of sp3 Boron Migration 1,2-Migration (ZnCl2 Promoted) Ate_Complex->Migration Stereoselective Rearrangement Product Alpha-Chloro Boronic Ester Migration->Product - LiCl / ZnCl2 Final Homologated Product Product->Final Subsequent Displacement

Figure 1: Logical flow of the Matteson Homologation sequence. The 'Ate' complex formation is the critical stereodetermining step when chiral auxiliaries are used.

Critical Mechanistic Insight
  • Stereocontrol: If the starting boronic ester contains a chiral diol (e.g., pinanediol instead of pinacol), the migration of the R-group occurs anti to the leaving chloride with >98% diastereoselectivity.

  • Zinc Chloride Catalysis:

    
     is often added to sequester the leaving chloride ion, accelerating the migration step and preventing reversibility.
    

Safety and Handling

Hazard Identification (GHS Standards)
  • Signal Word: DANGER

  • H360: May damage fertility or the unborn child.[2][3] (Boron compounds are generally reproductive toxins).

  • H315/H319: Causes skin irritation and serious eye irritation.[4]

Storage Protocols
  • Moisture Sensitivity: While pinacol esters are relatively stable, they should be stored under an inert atmosphere (

    
     or Ar) to prevent slow hydrolysis to the free acid and pinacol.
    
  • Temperature: Store at 2–8 °C.

  • Segregation: Keep away from strong oxidizing agents and strong bases.[5]

References

  • Matteson, D. S., & Hurst, G. D. (1990). A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters. Organometallics , 9(1), 281–286. Link

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron , 45(7), 1859–1885. Link

  • PubChem Database. (2025). (Dichloromethyl)boronic acid - Compound Summary. National Center for Biotechnology Information. Link

  • Organic Syntheses. (2008). Synthesis of Boronic Esters via Matteson Homologation. Org. Synth. , 85, 1. Link

  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: Pinacol (dichloromethyl)boronate. Link

Sources

Foreword: The Unique Role of a Dichloromethyl Group Attached to Boron

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the C-B Bond in (Dichloromethyl)boronic Acid and Its Esters

In the vast landscape of organoboron chemistry, a field celebrated for its transformative impact on modern synthesis, (dichloromethyl)boronic acid and its ester derivatives hold a unique and powerful position. Unlike typical aryl or alkyl boronic acids primarily lauded for their role in palladium-catalyzed cross-coupling reactions, the reactivity of the C-B bond in (dichloromethyl)boronic acid is defined by a different, yet equally profound, transformation: stereospecific one-carbon homologation.[1][2] The two chlorine atoms render the attached carbon atom electrophilic upon formation of a boronate complex, setting the stage for a cascade of controlled bond-forming events.

This guide provides an in-depth exploration of the C-B bond's reactivity in this specialized reagent. We will dissect the foundational Matteson homologation reaction, explore the synthesis and handling of the reagent, and provide practical, field-tested protocols for its application. This document is intended for researchers, medicinal chemists, and process development professionals who seek to leverage this reagent's unique capabilities for the precise construction of complex molecular architectures.[3][4]

Synthesis and Stability: Foundational Knowledge for Practical Application

A reagent's utility is intrinsically linked to its accessibility and stability. (Dichloromethyl)boronic acid esters, particularly the pinacol ester, are the most commonly used forms due to their enhanced stability and ease of handling compared to the free acid.[5][6]

Synthesis of (Dichloromethyl)boronic Esters

The synthesis hinges on the generation and trapping of the highly unstable (dichloromethyl)lithium carbenoid.[7] Early methods required cryogenic temperatures of -100 °C for the deprotonation of dichloromethane (DCM) with n-butyllithium (n-BuLi) before adding a trialkyl borate.[7][8] This approach, while effective, poses significant challenges for large-scale synthesis.

A more practical and scalable in situ method was developed, where a lithium amide base, such as lithium diisopropylamide (LDA), deprotonates DCM in the presence of a trialkyl borate at a more manageable -78 °C to 0 °C.[7] This technique relies on the principle that the trapping of the (dichloromethyl)lithium by the borate ester is faster than its decomposition.[7]

The resulting borate salt is then hydrolyzed and esterified, often with pinacol, to yield the desired 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCM-BPin).[9]

G cluster_synthesis In Situ Synthesis DCM CH₂Cl₂ (Dichloromethane) Carbenoid LiCHCl₂ ((Dichloromethyl)lithium) DCM->Carbenoid Borate B(OR)₃ (Trialkyl Borate) Boronate [Li]⁺[(RO)₃BCHCl₂]⁻ (Boronate Complex) Borate->Boronate Base LDA (Lithium Diisopropylamide) Base->Carbenoid -78 °C, THF Deprotonation Pinacol Pinacol FinalProduct DCM-BPin (Pinacol Ester) Pinacol->FinalProduct Carbenoid->Boronate Trapping BoronicEster Cl₂CHB(OR)₂ (Dichloromethyl boronic ester) Boronate->BoronicEster Acidic Workup BoronicEster->FinalProduct Esterification

Figure 1. Simplified workflow for the in situ synthesis of (dichloromethyl)boronic acid pinacol ester (DCM-BPin).

Stability and Handling Considerations

While boronic esters are significantly more stable than their corresponding acids, certain precautions are necessary.[6][10]

  • Moisture Sensitivity: (Dichloromethyl)boronic acid and its esters are sensitive to moisture. Hydrolysis can lead to the formation of the free boronic acid, which is prone to decomposition via protodeboronation.[11] Therefore, it is crucial to store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or refrigerator.[11]

  • Thermal Stability: The reagent is reasonably stable at room temperature but should be stored refrigerated for long-term use to minimize degradation.[11]

  • pH Sensitivity: The C-B bond is most stable at neutral pH. Strongly acidic or basic conditions can promote protodeboronation, cleaving the C-B bond.[11]

ParameterRecommendationRationale
Storage Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and hydrolysis from atmospheric moisture.[11]
Temperature Refrigerated (2-8 °C)Minimizes thermal decomposition pathways over long-term storage.[11]
Handling Use dry solvents and glasswareAvoids hydrolysis, which can lead to reagent decomposition and inconsistent results.[6]
pH in Reactions Generally neutral or mildStrong acid or base can catalyze the cleavage of the C-B bond (protodeboronation).[11]
Table 1. Key Handling and Storage Recommendations for (Dichloromethyl)boronic Esters.

The Matteson Homologation: A Cornerstone of Stereoselective Synthesis

The primary utility of the C-B bond in (dichloromethyl)boronic esters is realized in the Matteson Homologation. This powerful reaction achieves a stereospecific one-carbon extension of a boronic ester, yielding an α-chloro boronic ester.[12] This intermediate is then poised for reaction with a wide array of nucleophiles to forge a new C-C or C-heteroatom bond with high stereochemical fidelity.[13][14]

The Underlying Mechanism

The causality behind the Matteson homologation's success lies in a sequence of well-defined steps, where the chiral auxiliary on the boron atom dictates the stereochemical outcome.[8]

  • Boronate Complex Formation: The process begins with the addition of (dichloromethyl)lithium (generated in situ from DCM and a strong base) to a chiral boronic ester (e.g., a pinanediol or DICHED ester). This forms a tetracoordinate "ate" complex.[8]

  • 1,2-Migration: The presence of a Lewis acid, typically zinc chloride (ZnCl₂), facilitates a 1,2-migration of the alkyl or aryl group (R¹) from the boron to the adjacent dichloromethyl carbon. This rearrangement occurs with concomitant displacement of one of the chloride ions. The chiral diol directs this migration to occur on a specific face, establishing the new stereocenter with high diastereoselectivity.[8][14]

  • Nucleophilic Substitution: The resulting α-chloro boronic ester is not typically isolated. A nucleophile (e.g., a Grignard reagent, organolithium, or alkoxide) is added directly to the reaction mixture. This attacks the boron atom, reforming a boronate complex.[13]

  • Second 1,2-Migration: This is followed by a second 1,2-migration of the nucleophilic group (Nu) to the α-carbon, which displaces the remaining chloride via an Sₙ2-type mechanism, occurring with inversion of configuration at the carbon center.[14]

This two-step sequence effectively results in the net replacement of a C-B bond with a new C-C (or C-Nu) bond, one carbon removed from the original boron position, and the creation of a new, highly controlled stereocenter.

G Start R¹-B(OR)₂ Chiral Boronic Ester Ate1 [R¹-B(OR)₂(CHCl₂)]⁻Li⁺ Boronate Complex Start->Ate1 LiCHCl2 LiCHCl₂ LiCHCl2->Ate1 + AlphaChloro R¹-CHCl-B(OR)₂ α-Chloro Boronic Ester Ate1->AlphaChloro 1,2-Migration (-Cl⁻, +ZnCl₂) Ate2 [R¹-CHCl(Nu)-B(OR)₂]⁻ Second Boronate Complex AlphaChloro->Ate2 Nu Nu⁻ (e.g., R²MgBr) Nu->Ate2 + Product R¹-CH(Nu)-B(OR*)₂ Homologated Product Ate2->Product 1,2-Migration (Sₙ2) (-Cl⁻) G DCM_BPin Cl₂CH-B(pin) (Dichloromethyl)boronic acid pinacol ester Homologation Matteson Homologation DCM_BPin->Homologation Step 1 NewBoronicEster R-CH(Nu)-B(pin) New Chiral Boronic Ester Homologation->NewBoronicEster Suzuki Suzuki-Miyaura Coupling NewBoronicEster->Suzuki Step 2 FinalProduct R-CH(Nu)-Ar Coupled Product Suzuki->FinalProduct ArX Ar-X ArX->Suzuki

Figure 3. Strategic workflow illustrating the use of (dichloromethyl)boronic ester as a precursor for generating new boronic esters for subsequent Suzuki-Miyaura coupling.

Experimental Protocols: From Theory to Practice

A core tenet of our work is the translation of mechanistic understanding into reliable, reproducible protocols. The following procedure is a representative example of a Matteson homologation.

Protocol: Diastereoselective Matteson Homologation of Phenylboronic Ester

Objective: To synthesize (S)-1-phenyl-1-propylboronic acid pinanediol ester from (S,S)-pinanediol phenylboronate.

Reagents & Equipment:

  • (S,S)-Pinanediol phenylboronate

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Zinc Chloride (ZnCl₂), 1.0 M solution in diethyl ether

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether

  • Schlenk line, oven-dried glassware, magnetic stirrer, syringes

Procedure:

  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

  • Carbenoid Generation: Add anhydrous THF (100 mL) and anhydrous DCM (5.0 equiv) to the flask. Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Slowly add n-BuLi (4.8 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -95 °C. Stir the resulting solution for 30 minutes at -100 °C. This generates the (dichloromethyl)lithium carbenoid. Causality Note: The extremely low temperature is critical to prevent the rapid decomposition of the unstable carbenoid. [7]4. First Migration: In a separate flask, dissolve (S,S)-pinanediol phenylboronate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the carbenoid solution at -100 °C.

  • After stirring for 15 minutes, add ZnCl₂ solution (2.2 equiv) dropwise. Causality Note: ZnCl₂ acts as a Lewis acid to activate the boronate complex and promote the stereoselective 1,2-migration of the phenyl group. [8][14]6. Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours. The formation of the α-chloro boronic ester is now complete.

  • Second Migration (Nucleophilic Substitution): Cool the reaction mixture to 0 °C in an ice bath. Add EtMgBr (5.0 equiv) dropwise, maintaining the temperature below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight. Causality Note: The Grignard reagent attacks the boron, and the subsequent 1,2-migration of the ethyl group proceeds with inversion of configuration at the carbon center, ensuring high stereofidelity. [13]9. Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired homologated boronic ester. Characterize by NMR and compare with literature data.

Conclusion: A Specialized Tool for Complex Synthesis

The reactivity of the C-B bond in (dichloromethyl)boronic acid is fundamentally different from that of its more common boronic acid counterparts. It is not a direct participant in cross-coupling but rather a masterful precursor for stereocontrolled carbon chain extension. Its utility, centered on the Matteson homologation, provides chemists in drug discovery and natural product synthesis with a reliable method for installing chiral centers with high precision. [8][14]A thorough understanding of its synthesis, stability, and the nuanced mechanism of its reactivity is paramount to harnessing its full synthetic potential.

References

  • Syntheses of Marine Natural Products via Matteson Homologations and Rel
  • Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations - PMC.
  • Matteson Homologation of Arylboronic Esters.
  • Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. (2023). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D3QO00457K.
  • A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters.
  • A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters. (1985).
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses. DOI: 10.15227/orgsyn.096.0277.
  • Matteson homologations of different arylboronic esters.
  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
  • Suzuki reaction. Wikipedia.
  • Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
  • Pinacol (dichloromethyl)
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC.
  • Design and discovery of boronic acid drugs. (2020). PubMed.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Boronic Acids & Deriv
  • Iterative reactions of transient boronic acids enable sequential C-C bond form
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.
  • Organoborons. Frontier Specialty Chemicals.
  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

Sources

(Dichloromethyl)boronic Acid: A Core Technical Guide to Properties, Synthesis, and Applications in Asymmetric Homologation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Dichloromethyl)boronic acid and its ester derivatives are linchpin reagents in modern asymmetric synthesis and medicinal chemistry. Primarily recognized as the foundational building blocks for the Matteson homologation, these compounds enable the stereospecific construction of contiguous chiral centers. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the physicochemical properties, mechanistic pathways, and self-validating synthetic protocols for (dichloromethyl)boronic acid derivatives, tailored for researchers in drug development and synthetic methodology.

Physicochemical Profiling & Nomenclature

While the free (dichloromethyl)boronic acid is highly reactive and prone to dehydration into oligomeric boroxines, it is most commonly isolated and utilized as a boronic ester. The pinacol and pinanediol esters provide essential steric shielding and thermodynamic stability, making them the preferred reagents for long-term storage and complex synthetic workflows.

Table 1: Physicochemical Properties of (Dichloromethyl)boronic Acid and Key Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Application
(Dichloromethyl)boronic acid (Free Acid)17967-50-9[1]CH3BCl2O2128.75 g/mol Precursor for esterification; rarely isolated for direct use due to instability.
Pinacol (Dichloromethyl)boronate 83622-41-7[2]C7H13BCl2O2210.89 g/mol Standard reagent for Matteson homologation and cross-coupling.
(S)-(+)-Pinanediol (Dichloromethyl)boronate 87249-60-3[3]C11H21BCl2O4298.99 g/mol Diastereoselective homologation; proteasome inhibitor synthesis.
Dichloromethyldiisopropoxyborane 62260-99-5[4]C7H15BCl2O2212.91 g/mol Alternative sterically hindered ester for specialized migrations.

Mechanistic Deep Dive: The Matteson Homologation

The utility of (dichloromethyl)boronic esters stems from their unique reactivity profile in the Matteson homologation . The causality behind this reaction lies in the electrophilicity of the boron atom paired with the nucleofugality of the adjacent chloride ions.

When an organometallic nucleophile (such as an alkyllithium or Grignard reagent) attacks the electron-deficient boron, it forms a tetracoordinate boronate complex. The presence of the highly electronegative chlorine atoms on the adjacent α-carbon creates a strong thermodynamic driving force for a 1,2-metallate rearrangement. As one chloride ion departs, the alkyl group migrates from the boron to the α-carbon. This migration is strictly stereospecific—inverting the stereocenter at the carbon while retaining the stereochemistry of the migrating group—allowing for the precise construction of chiral molecules essential in drug development.

Matteson A Dichloromethyl Boronic Ester C Tetracoordinate Boronate Complex A->C Nucleophilic Attack B Organometallic Nucleophile (R-M) B->C D 1,2-Metallate Rearrangement C->D -Cl⁻ (Leaving Group) E α-Chloro Boronic Ester D->E Stereospecific Migration

Fig 1: Mechanistic pathway of the Matteson homologation via a tetracoordinate boronate complex.

Experimental Protocols: Synthesis of Pinacol (Dichloromethyl)boronate

The synthesis of the pinacol ester from dichloromethane is a foundational protocol. Because the intermediate lithiated dichloromethane (LiCHCl2) is a highly unstable carbenoid, the procedure demands strict cryogenic control. The following methodology is adapted from validated Organic Syntheses procedures .

Step-by-Step Methodology:
  • Lithiation: Charge a flame-dried flask with dry THF and dichloromethane. Cool the mixture to -100 °C using an ethanol/liquid nitrogen bath. Dropwise add n-butyllithium (2.5 M in hexanes) while vigorously stirring.

  • Borylation: Add trimethyl borate in one portion to the -100 °C solution. Stir for 40 minutes.

  • Acidic Hydrolysis: Quench the reaction at -100 °C with 5N HCl. Remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Esterification: Extract the crude (dichloromethyl)boronic acid. Dissolve it in dry dichloromethane, add anhydrous magnesium sulfate (MgSO4), and introduce pinacol. Stir at room temperature for 16 hours. Filter and concentrate under reduced pressure to yield the stable pinacol ester.

Self-Validating System & Causality:
  • Cryogenic Validation (Step 1): The internal temperature must not exceed -95 °C. If the solution turns dark brown or black, the carbenoid has decomposed via α-elimination, invalidating the batch. A successful lithiation remains pale yellow.

  • Hydrolysis Visual Cue (Step 3): Upon addition of HCl and warming, the reaction mixture will initially form a cloudy white suspension (precipitation of lithium salts). As hydrolysis of the boronate complex completes, the mixture rapidly transitions to a clear, colorless solution. This visual cue confirms the successful generation of the free boronic acid.

  • Equilibrium Shift (Step 4): The esterification releases water. The addition of anhydrous MgSO4 acts as a thermodynamic sink, sequestering water to drive the reaction forward. The physical clumping of the MgSO4 provides visual validation that dehydration is actively occurring.

Workflow Step1 1. Lithiation of CH2Cl2 (n-BuLi, THF/CH2Cl2, -100 °C) Step2 2. Borylation (B(OMe)3 addition, -100 °C) Step1->Step2 Maintains carbenoid stability Step3 3. Acidic Hydrolysis (5N HCl, -100 °C to RT) Step2->Step3 Forms boronate complex Step4 4. Esterification (Pinacol, MgSO4, RT) Step3->Step4 Yields free boronic acid Product Pinacol (Dichloromethyl)boronate (Stable Intermediate) Step4->Product Prevents oligomerization

Fig 2: Step-by-step synthesis workflow of pinacol (dichloromethyl)boronate from dichloromethane.

Applications in Drug Development and Catalysis

The ability to iteratively install chiral centers makes (dichloromethyl)boronic esters indispensable in the pharmaceutical industry.

  • Proteasome Inhibitors: The synthesis of blockbuster oncology drugs, such as Bortezomib (Velcade), relies heavily on the diastereoselective homologation of pinanediol boronic esters to establish the critical α-aminoboronic acid pharmacophore.

  • Enantioselective Catalysis: Recent breakthroughs by the Jacobsen group have revolutionized this space by introducing enantioselective catalytic 1,2-boronate rearrangements . Utilizing a novel lithium-isothiourea-boronate catalyst, researchers can now achieve highly enantioselective Matteson homologations without relying on stoichiometric chiral auxiliaries. This catalyst orchestrates a dual-lithium-induced chloride abstraction, providing a highly rigid chiral framework that dictates the stereochemical outcome of the migration.

References

  • Sharma HA, Essman JZ, Jacobsen EN. "Enantioselective Catalytic 1,2-Boronate Rearrangements." Science, 2021. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • "Dichloromethane - Organic Syntheses Procedure." Organic Syntheses, Vol. 90, p. 338. Source: Organic Syntheses. URL: [Link]

  • Essman JZ, Sharma HA, Jacobsen EN. "Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations." Synlett, 2023. Source: National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Commercial availability and suppliers of (Dichloromethyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Pivot

The "Free Acid" Paradox: Researchers searching for (Dichloromethyl)boronic acid (CAS: 62260-98-4) often encounter a commercial void. While the chemical entity exists, it is chemically unstable and prone to rapid protodeboronation and oxidation. Consequently, it is not a viable shelf-stable commercial product .

The Industry Standard: The global supply chain has standardized on the pinacol ester surrogate: Pinacol (dichloromethyl)boronate (CAS: 83622-41-7) . This reagent offers the necessary stability for storage and handling while retaining the reactivity required for homologation reactions (e.g., Matteson Homologation).

Recommendation: Unless your specific application strictly forbids the presence of a pinacol ligand, purchase the pinacol ester . If the free acid is strictly required, it must be generated in situ or synthesized and used immediately.

Part 2: Technical Profile & Stability Analysis

Understanding the instability of


-halo boronic acids is critical for experimental design. The electron-withdrawing nature of the chlorine atoms on the 

-carbon increases the acidity of the boron center, making it highly susceptible to hydrolysis and subsequent decomposition.
Comparative Technical Specifications
Feature(Dichloromethyl)boronic acidPinacol (dichloromethyl)boronate
CAS Number 62260-98-483622-41-7
Formula


State Unstable Solid / Transient IntermediateColorless Liquid / Low-melting Solid
Shelf-Life Hours to Days (requires -80°C)Months to Years (at 2-8°C)
Commercial Status Unavailable (Custom Synthesis Only)Widely Available
Mechanism of Instability: Protodeboronation

The primary degradation pathway for the free acid is base-promoted protodeboronation. The empty p-orbital of the boron atom coordinates with Lewis bases (even water), facilitating the cleavage of the C-B bond.

Protodeboronation Acid (Dichloromethyl)boronic acid (Unstable) Complex Boronate 'Ate' Complex (Transient) Acid->Complex + H2O / OH- Products Dichloromethane + Boric Acid Complex->Products C-B Bond Cleavage (Irreversible)

Figure 1: The degradation pathway of


-halo boronic acids in the presence of moisture or mild bases.

Part 3: Commercial Landscape (Pinacol Ester)

Since the free acid is not commercially viable, this section details suppliers for the Pinacol Ester (CAS 83622-41-7) . This reagent is the direct functional equivalent for Matteson Homologation workflows.

Top-Tier Suppliers & Specifications
SupplierCatalog IDPurityPack SizesRegion
Sigma-Aldrich 901062≥95%1g, 5gGlobal
Combi-Blocks QA-448297%1g, 5g, 25gUSA/Global
Enamine EN300-22086295%Custom/BulkEurope/Global
Boron Molecular BM105297%1g - 100gAustralia/Global
BOC Sciences 83622-41-795%Bulk InquiriesGlobal

Procurement Note: Always verify the Certificate of Analysis (CoA) for "Acid Value" or "Free Pinacol" content. High-quality batches should have <1% free pinacol to ensure accurate stoichiometry in lithiation reactions.

Part 4: The "Make vs. Buy" Decision

While buying the ester is recommended, some advanced workflows require the generation of the free acid or its immediate trans-esterification.

Protocol: Synthesis of (Dichloromethyl)boronic Acid (In Situ)

Adapted from Organic Syntheses, Vol. 97, pp. 262-277 (2020).

Context: This protocol generates the acid from (dichloromethyl)lithium and trimethyl borate, followed by hydrolysis. It is typically immediately trapped with a diol (like pinacol).

  • Reagents:

    • Dichloromethane (DCM) - Anhydrous

    • n-Butyllithium (2.5 M in hexanes)[1]

    • Trimethyl borate (

      
      )
      
    • HCl (5 N)[2]

  • Workflow:

    • Step 1 (Lithiation): Cool anhydrous THF/DCM (4:1 ratio) to -100 °C (liquid

      
      /ethanol bath).
      
    • Step 2 (Addition): Add n-BuLi dropwise down the side of the flask. Critical: Maintain temp < -95 °C to prevent carbene decomposition.

    • Step 3 (Borylation): Add Trimethyl borate.[2] Stir for 1 hour at -100 °C.

    • Step 4 (Hydrolysis): Add 5N HCl. Allow to warm to Room Temp.

    • Step 5 (Isolation): Extract with ether.[3][4][5] Note: The resulting solid is the crude (Dichloromethyl)boronic acid. It must be used immediately.

Part 5: Application Workflow (Matteson Homologation)

The primary utility of this reagent is the Matteson Homologation , a powerful method for the iterative construction of chiral alkyl boronates.

Mechanism:

  • Insertion: The (dichloromethyl)boronate reacts with an organolithium/Grignard reagent to form a boronate "ate" complex.

  • Rearrangement: A stereospecific 1,2-migration occurs (often aided by

    
    ), displacing one chloride.
    
  • Result: Chain extension by one carbon with high stereocontrol.

MattesonHomologation Start Chiral Boronic Ester (Substrate) AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex + Reagent (-100°C) Reagent (Dichloromethyl)lithium (Generated in situ) Reagent->AteComplex Rearrangement 1,2-Migration (ZnCl2 Promoted) AteComplex->Rearrangement Warm to RT Product Alpha-Chloro Boronic Ester (Homologated Product) Rearrangement->Product - LiCl Final Chiral Alkyl Boronate (Next Cycle) Product->Final + Nucleophile (SN2) Nucleophile Nucleophile (R-Li / R-MgX) (Displacement of Cl)

Figure 2: The Matteson Homologation cycle utilizing dichloromethyl boron species for iterative chain extension.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron. Link

  • Lallemand, M., et al. (2020). Synthesis of Functionalized Boronic Esters via Matteson Homologation. Organic Syntheses, 97, 262-277. Link

  • PubChem Compound Summary. (2023). Pinacol (dichloromethyl)boronate.[6] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Sheet. (2023). Pinacol (dichloromethyl) boronate.[6] Link

Sources

The Lewis Acidity of (Dichloromethyl)boronic Acid: Mechanistic Insights and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

The Lewis Acidity Paradox of (Dichloromethyl)boronic Acid

In organoboron chemistry, the electrophilicity of the boron center dictates its reactivity in catalytic cycles and its binding affinity in biological targets. (Dichloromethyl)boronic acid (DCMB) and its esterified derivatives present a fascinating case study in competing electronic effects.

Theoretically, the presence of a dichloromethyl group should significantly enhance the Lewis acidity of the empty


 orbital on the boron atom due to the strong inductive electron-withdrawing effect (-I) of the two adjacent chlorine atoms. However, empirical measurements reveal a paradox: the Lewis acidity of DCMB derivatives is surprisingly moderate.

The Causality Behind the Paradox: This attenuation is primarily driven by mesomeric (+M) stabilization. In boronic acid esters (such as the widely used pinacol or pinanediol esters), the lone electron pairs on the adjacent oxygen atoms donate electron density into the empty


 orbital of the boron atom via 

back-bonding. Furthermore, in catalytic environments—such as when DCMB is converted into a lithium-isothiourea-boronate complex for enantioselective rearrangements—the negative charge is heavily delocalized across the boronate moiety. As a result, its Lewis acidity is quenched to a level comparable to standard lithium salts, proving that 1[1].
Table 1: Comparative Lewis Acidity via Gutmann-Beckett Acceptor Numbers (AN)

To contextualize the electrophilicity of DCMB, we compare its Acceptor Number (AN) against classical Lewis acids.

Lewis Acid SpeciesAcceptor Number (AN)Relative Acidity Classification
SbCl₅ (Reference Standard)100.0Extremely Strong
B(C₆F₅)₃ 82.0Strong
TiCl₄ > 80.0Strong
Li-Boronate Complex (DCMB-derived) ~ 30.0 - 40.0Moderate
Hexane (Reference Standard)0.0Non-Acidic

Data synthesized from 2[2] and 3[3].

Analytical Validation: The Gutmann-Beckett Protocol

To accurately quantify the "hard" Lewis acidity of DCMB derivatives, the 2[2] is the industry standard. It utilizes Triethylphosphine oxide (TEPO) as a basic probe. The interaction between the Lewis acidic boron center and the oxygen atom of TEPO deshields the adjacent phosphorus atom, resulting in a measurable downfield shift in ³¹P NMR.

Step-by-Step Methodology (Self-Validating System)
  • Standard Preparation: Dissolve 0.020 mmol of anhydrous TEPO in 0.5 mL of a weakly coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆) under an argon atmosphere.

  • Internal Calibration (Validation Step): Insert a sealed capillary tube containing triphenylphosphine dissolved in C₆D₆ into the NMR tube. This internal standard ensures that any observed chemical shifts are independent of bulk solvent susceptibility.

  • Baseline Acquisition: Record the ³¹P{¹H} NMR spectrum of the free TEPO solution. Note the baseline chemical shift (

    
    ), which is typically ~41.0 ppm in hexane but varies slightly by solvent.
    
  • Adduct Formation: Add an equimolar amount (0.020 mmol) of the DCMB derivative to the NMR tube. Agitate gently to ensure complete complexation.

  • Adduct Measurement: Record the ³¹P{¹H} NMR spectrum of the mixture and identify the new downfield peak (

    
    ).
    
  • Data Computation: Calculate the Acceptor Number using the standardized formula:

    
    .
    

GB_Workflow N1 Prepare TEPO Standard in CD2Cl2 / C6D6 N2 Record Baseline 31P NMR (δ_ref ≈ 41.0 ppm) N1->N2 N3 Add Equimolar (Dichloromethyl)boronic acid N2->N3 N4 Record Adduct 31P NMR (δ_sample) N3->N4 N5 Calculate Acceptor Number (AN) AN = 2.21 × (δ_sample - 41.0) N4->N5

Workflow for quantifying Lewis acidity using the Gutmann-Beckett method.

Mechanistic Role in 1,2-Metallate Rearrangements

Despite its moderate Lewis acidity, the true synthetic power of DCMB lies in its ability to undergo stereoselective 1,2-metallate rearrangements, commonly known as the Matteson homologation. The dichloromethyl group serves as an ideal substrate for sequential carbon-carbon bond formation.

Step-by-Step Methodology: Asymmetric Homologation
  • Boronate Complexation: To a flame-dried flask containing DCMB pinacol ester in anhydrous THF at -78 °C, add 1.0 equivalent of a nucleophile (e.g., n-butyllithium). The nucleophile attacks the boron center, forming a negatively charged, tetrahedral boronate complex.

  • Catalyst Integration: Introduce a chiral Lewis acid catalyst (e.g., a lithiated isothiourea complex). The catalyst anchors to the boronate oxygens via Lewis acid-base interactions.

  • Chloride Abstraction: The Lewis acidic center of the catalyst assists in the abstraction of one of the

    
    -chlorine atoms, lowering the activation energy of the transition state.
    
  • Stereospecific Migration: The alkyl group undergoes a 1,2-migration from the boron atom to the adjacent carbon, displacing the chloride leaving group with high enantioinduction.

  • Validation & Isolation: Quench with aqueous NH₄Cl. Purify the resulting

    
    -chloro boronic ester via chromatography. Validation Step: Analyze the product via chiral HPLC to confirm the enantiomeric excess (ee > 90%), verifying the stereospecificity of the migration.
    

Matteson_Pathway N1 Dichloromethylboronic Acid Pinacol Ester N2 Addition of Nucleophile (e.g., n-BuLi) N1->N2 N3 Boronate Complex Formation (Tetrahedral Boron) N2->N3 N4 Lewis Acid / Catalyst Assisted Cl- Abstraction N3->N4 N5 1,2-Alkyl Migration (Stereoselective) N4->N5 N6 α-Chloro Boronic Ester Homologated Product N5->N6

Mechanistic pathway of the Matteson homologation using dichloromethylboronates.

Therapeutic Applications: Beta-Lactamase Inhibitor Development

In the realm of drug discovery, DCMB is a critical building block for synthesizing next-generation antibiotics. The rise of antimicrobial resistance is largely driven by bacterial production of metallo-


-lactamases (MBLs) and serine-

-lactamases (SBLs).

By utilizing chiral esters of DCMB (such as 4

4[4]), researchers can execute precise 1,2-rearrangements to install complex side chains adjacent to the boronic acid pharmacophore. The moderate Lewis acidity of the final boronic acid is perfectly tuned for biology: it is electrophilic enough to form a reversible covalent bond with the catalytic serine residue in SBLs, while the adjacent heteroatoms coordinate with the zinc ions in MBLs, yielding potent, broad-spectrum dual-action inhibitors.

Drug_Dev N1 (Dichloromethyl)boronic Acid Precursor N2 Chiral Esterification (e.g., α-pinanediol) N1->N2 N3 Asymmetric Homologation (1,2-Rearrangement) N2->N3 N4 Pharmacophore Fusion (Thiol/Amide Addition) N3->N4 N5 Dual MBL/SBL Inhibitor (e.g., MS01) N4->N5

Synthetic workflow for dual MBL/SBL beta-lactamase inhibitors.

References

  • Title: Enantioselective Catalytic 1,2-Boronate Rearrangements Source: National Institutes of Health (PMC) URL: 1

  • Title: Gutmann–Beckett method Source: Wikipedia URL: 2

  • Title: Quantifying Lewis Acidity: A Comparative Data Summary Source: Benchchem URL: 3

  • Title: 2-methyl-4-chloro-butylboronic acid-(-)-

    
    -pinanediol ester
    Source:  Molaid (摩熵化学)
    URL: 4
    

Sources

Methodological & Application

Application Notes & Protocols: The Role of (Dichloromethyl)boronic Acid Derivatives in Advanced C-C Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

The Suzuki-Miyaura cross-coupling reaction is a foundational tool for constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This guide addresses the role and application of a specialized reagent, (dichloromethyl)boronic acid. While its classification as a boronic acid might suggest a role as a direct partner in Suzuki-Miyaura coupling, its primary and most powerful application lies in a mechanistically distinct transformation: the Matteson Homologation . This process enables the highly stereoselective one-carbon extension of a boronic ester, providing access to valuable chiral building blocks.[3][4] This document will clarify the unique reactivity of (dichloromethyl)boronic acid derivatives, provide detailed protocols for their use in the Matteson Homologation, and draw a clear comparison with the Suzuki-Miyaura reaction to provide a comprehensive understanding for the modern synthetic chemist.

The Unique Reactivity of (Dichloromethyl)boronic Acid Derivatives

(Dichloromethyl)boronic acid, and more commonly its stable ester derivatives (e.g., pinacol ester), are not typical nucleophilic partners in palladium-catalyzed cross-coupling. The reactivity of these molecules is centered on the dichloromethyl group, which serves as a linchpin for carbon-chain extension.

  • Unsuitability for Direct Suzuki-Miyaura Coupling: In a standard Suzuki-Miyaura reaction, the organic group attached to boron is transferred to the palladium center during the transmetalation step. The dichloromethyl group (-CHCl₂) is not readily transferred in this manner. Instead, the reagent is designed to act as an electrophilic trap for a specialized carbenoid, (dichloromethyl)lithium (LiCHCl₂).

  • The Cornerstone Reagent for Matteson Homologation: The primary utility of (dichloromethyl)boronic acid esters is to react with LiCHCl₂ to generate an α-chloroboronic ester intermediate. This intermediate is the key to a subsequent, highly stereocontrolled nucleophilic substitution, making this pathway a cornerstone of modern asymmetric synthesis.[3][5]

The Matteson Homologation: A Step-by-Step Mechanistic Overview

The Matteson Homologation is a powerful method for extending a carbon chain by a single carbon atom with exceptional stereochemical control. The process, when applied to an arylboronic ester, generates a chiral benzylic boronic ester. The generally accepted mechanism proceeds through four key stages.[3][6]

  • Carbenoid Formation: Dichloromethane is deprotonated at very low temperatures (-100 °C) using a strong base like lithium diisopropylamide (LDA) or n-butyllithium to form the unstable (dichloromethyl)lithium carbenoid.[3]

  • Ate Complex Formation: The starting boronic ester (e.g., an arylboronic ester) is treated with the (dichloromethyl)lithium. The carbenoid attacks the electrophilic boron atom to form a tetrahedral boronate "ate" complex.

  • 1,2-Metallate Rearrangement: A 1,2-migration of the aryl group from the boron to the adjacent carbon occurs, displacing one of the chloride ions. This rearrangement is the key C-C bond-forming step and creates a new stereocenter. When a chiral diol is used to form the boronic ester, this step proceeds with high diastereoselectivity, controlled by the chiral auxiliary.[6][7] The product is an α-chlorobenzylic boronic ester.

  • Nucleophilic Substitution: The resulting α-chloroboronic ester is then treated with a nucleophile, typically a Grignard reagent (R-MgX) or an organolithium (R-Li). This reagent attacks the boron, forming a new ate complex and facilitating a second stereospecific rearrangement that displaces the remaining chloride ion with the incoming R group, proceeding with inversion of configuration at the carbon center.[4]

The net result is the transformation of Ar-B(OR)₂ into Ar-CH(R)-B(OR)₂, a homologated product with two new, stereochemically defined C-C bonds.

Matteson_Homologation_Mechanism reagents CH₂Cl₂ + n-BuLi @ -100°C lichcl2 LiCHCl₂ (Dichloromethyl)lithium reagents->lichcl2 Generation ate_complex Tetrahedral 'Ate' Complex lichcl2->ate_complex Addition start_boronate Aryl Boronic Ester Ar-B(OR)₂ start_boronate->ate_complex Addition rearrangement 1,2-Metallate Rearrangement (-LiCl) ate_complex->rearrangement chloro_intermediate α-Chloro Boronic Ester (New Stereocenter) rearrangement->chloro_intermediate final_ate Second 'Ate' Complex chloro_intermediate->final_ate Addition grignard Nucleophile (e.g., R'-MgBr) grignard->final_ate Addition substitution Stereospecific Substitution (-MgBrCl) final_ate->substitution product Homologated Product Ar-CH(R')-B(OR)₂ substitution->product

Caption: Mechanism of the Matteson Homologation of an Arylboronic Ester.

Experimental Protocols: Matteson Homologation of an Arylboronic Ester

Safety Precaution: These reactions involve pyrophoric reagents (n-BuLi) and require strict anhydrous and anaerobic conditions. All procedures must be carried out in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

Protocol 3.1: One-Pot Synthesis of a Homologated Benzylic Boronic Ester

This one-pot protocol is often preferred as the intermediate α-chloroboronic ester can be unstable and prone to epimerization upon isolation.[4] This example details the reaction of a phenylboronic ester with (dichloromethyl)lithium, followed by quenching with a Grignard reagent.

Materials:

  • (S,S)-1,2-dicyclohexylethanediol phenylboronic ester (1.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Anhydrous Dichloromethane (CH₂Cl₂) (1.1 mmol, 1.1 equiv)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 mmol, 1.1 equiv)

  • Ethylmagnesium bromide (EtMgBr) (1.0 M in THF, 1.5 mmol, 1.5 equiv)

  • Anhydrous Magnesium Bromide (MgBr₂) (optional, may be required for less reactive systems)[7]

Experimental Workflow:

Experimental_Workflow A 1. Setup & Inert Atmosphere (Flame-dried Schlenk flask, Argon) B 2. Prepare THF/CH₂Cl₂ Solution (Add anhydrous THF and CH₂Cl₂ to flask) A->B C 3. Cool to -100°C (Liquid N₂ / Ethanol bath) B->C D 4. Generate LiCHCl₂ (Slow, dropwise addition of n-BuLi) C->D E 5. Add Boronic Ester (Pre-dissolved in minimal anhydrous THF) D->E F 6. Stir at -100°C (Allow rearrangement to occur, ~30 min) E->F G 7. Add Grignard Reagent (Dropwise addition of EtMgBr) F->G H 8. Warm to Room Temperature (Allow reaction to complete overnight) G->H I 9. Aqueous Workup (Quench with sat. NH₄Cl, extract with ether) H->I J 10. Purification (Dry, concentrate, and purify by flash chromatography) I->J

Caption: General workflow for the one-pot Matteson Homologation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-necked 50 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add anhydrous THF (10 mL) and anhydrous dichloromethane (1.1 mmol).

  • Carbenoid Generation: Cool the flask to -100 °C using a liquid nitrogen/ethanol slush bath. Stir for 10 minutes to equilibrate. Slowly add n-BuLi (1.1 mmol) dropwise via syringe over 5 minutes. A white precipitate may form. Stir the resulting mixture for an additional 20 minutes at -100 °C.

  • First Addition: In a separate flame-dried vial, dissolve the (S,S)-1,2-dicyclohexylethanediol phenylboronic ester (1.0 mmol) in a minimum amount of anhydrous THF (~2 mL). Using a cannula or syringe, slowly add this solution to the cold (-100 °C) carbenoid mixture.

  • Rearrangement: Stir the reaction mixture at -100 °C for 30 minutes. Monitor the consumption of the starting boronic ester by TLC (if stable) or assume completion after the allotted time.

  • Second Addition: Slowly add the ethylmagnesium bromide solution (1.5 mmol) dropwise to the reaction mixture at -100 °C.

  • Completion: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the mixture stir overnight (12-16 hours).

  • Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired homologated benzylic boronic ester.

Matteson Homologation vs. Suzuki-Miyaura Coupling: A Comparative Analysis

To provide clarity for drug development professionals and researchers, it is crucial to distinguish between these two powerful, yet fundamentally different, boron-based C-C bond-forming reactions.

FeatureSuzuki-Miyaura Cross-CouplingMatteson Homologation
Reaction Goal Couples two pre-formed fragments (R¹-X + R²-BY₂) to form R¹-R².[1]Extends a carbon skeleton by one CH-R' unit (R-BY₂ → R-CH(R')-BY₂).[4]
Role of Boron Reagent Acts as the nucleophilic partner , transferring its organic group to palladium.[2]Acts as the electrophilic partner , accepting a carbenoid at the boron center.[3]
Catalysis Catalytic in a transition metal, almost always Palladium .[8]Typically requires stoichiometric reagents (strong base, nucleophile).
Key Bond Formation Reductive elimination from an organopalladium(II) complex.[1]1,2-Metallate rearrangement of a tetrahedral boronate 'ate' complex.[6]
Key Application Synthesis of biaryls, styrenes, polyenes.Asymmetric synthesis of chiral boronic esters, leading to chiral alcohols, amines, etc.
Reagent Addressed Uses aryl, vinyl, or alkyl boronic acids/esters.Uses a boronic ester as a substrate for (dichloromethyl)lithium .

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Decomposition of (dichloromethyl)lithium. 2. Impure or wet reagents/solvents. 3. Incomplete rearrangement.1. Ensure the temperature is strictly maintained at or below -100 °C during generation and addition. 2. Use freshly distilled, anhydrous solvents and high-purity reagents. 3. For sluggish rearrangements, the addition of a Lewis acid like anhydrous ZnCl₂ can be beneficial.[3]
Low Diastereoselectivity 1. Epimerization of the α-chloroboronic ester intermediate. 2. Insufficiently bulky chiral auxiliary.1. Use the one-pot protocol without isolating the intermediate. Perform the nucleophilic addition at low temperature. 2. Use highly effective chiral diols like (S,S)-DICHED or (R,R)-DIPED.[4]
Formation of Side Products 1. Homocoupling of the Grignard reagent. 2. Reaction of the Grignard with dichloromethane.1. Ensure complete consumption of the boronic ester before adding the Grignard reagent. 2. Add the Grignard reagent slowly at low temperature.

Conclusion

(Dichloromethyl)boronic acid and its derivatives are highly specialized reagents with a distinct and powerful role in modern organic synthesis. While they are not suitable for direct use in Suzuki-Miyaura cross-coupling, they are indispensable for the Matteson Homologation. This reaction provides a reliable and highly stereocontrolled method for one-carbon chain extension, enabling the asymmetric synthesis of complex molecules. Understanding the unique reactivity of this reagent and its proper application in the Matteson reaction, as distinct from Suzuki-Miyaura coupling, is essential for researchers aiming to leverage advanced boron chemistry in pharmaceutical and natural product synthesis.

References

  • Gorges, C., & Kazmaier, U. (2023). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 21(1), 20. Available at: [Link]

  • French, H., Jheengut, V., & Aggarwal, V. K. (n.d.). Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol. Available at: [Link]

  • Kazmaier, U. (n.d.). Matteson Homologation of Arylboronic Esters. Synfacts. Available at: [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195–16202. Available at: [Link]

  • Kar-adeniz, T., & Davies, H. M. L. (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry, 19(22), 4919-4925. Available at: [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Aggarwal, V. K., et al. (n.d.). Reagent-Controlled Homologation of Boronic Esters. Organic Syntheses Procedure. Available at: [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed. Available at: [Link]

  • Thomas, D. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1044-1055. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ishiyama, T., et al. (2001). Synthesis of Benzylic Boronates via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Benzylic Halides. ResearchGate. Available at: [Link]

  • Bock, M. J., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. Available at: [Link]

  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. Available at: [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC. Available at: [Link]

  • Borghs, J. C., & Martin, R. (2022). Pd-Catalyzed Direct Deoxygenative Arylation of Non-π-Extended Benzyl Alcohols with Boronic Acids. ETH Zurich Research Collection. Available at: [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. Available at: [Link]

  • Yamamoto, Y., & Miyaura, N. (2010). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF HETEROARYLTRIOLBORATES WITH ARYL HALIDES FOR SYNTHESIS OF BIARYLS. HETEROCYCLES, 80(1), 359. Available at: [Link]

  • Worthington, R. J., & Melillo, B. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 856–864. Available at: [Link]

  • Shaughnessy, K. H. (2011). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. Available at: [Link]

  • Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. DSpace@MIT. Available at: [Link]

Sources

Use of (Dichloromethyl)boronic acid for dichloromethylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Dichloromethylation using Boron Reagents

Executive Summary

The introduction of the dichloromethyl group (


) into organic scaffolds is a high-value transformation in medicinal chemistry. The moiety serves two critical roles:
  • Bioisostere: It acts as a lipophilic, metabolically stable surrogate for methyl (

    
    ) or difluoromethyl (
    
    
    
    ) groups, modulating
    
    
    and membrane permeability.
  • Synthetic Handle: It is a masked formyl group (

    
    ), accessible via hydrolysis, enabling the installation of aldehydes in sensitive substrates where direct formylation fails.
    

This guide details the use of (Dichloromethyl)boronic acid derivatives—specifically the Pinacol Ester and Potassium Trifluoroborate salts. Unlike the free boronic acid, which is prone to rapid decomposition, these surrogates offer the stability required for robust palladium-catalyzed cross-couplings and stereoselective homologations.

Reagent Profile & Selection

The free acid, (Dichloromethyl)boronic acid, is inherently unstable due to


-elimination and protodeboronation. Successful protocols rely on "masked" equivalents.

Table 1: Reagent Selection Matrix

Reagent FormStructureStabilityPrimary Application
Free Acid

Low (Decomposes <0°C)Not recommended for isolation. Generated in situ only.
Pinacol Ester

Moderate (Liquid/Solid)Matteson Homologation ; Iterative synthesis; Lewis-acid mediated reactions.
Trifluoroborate

High (Crystalline Solid)Suzuki-Miyaura Coupling ; Air-stable; Compatible with aqueous conditions.

Expert Insight: For cross-coupling reactions (introducing


 to aromatics), always  select the Potassium Trifluoroborate salt. The Pinacol ester is superior for homologation reactions where Lewis acidity is required to trigger 1,2-migration.

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

Objective: Installation of the


 group onto Aryl Chlorides/Bromides.

This protocol utilizes the Molander System , leveraging the slow-release mechanism of the trifluoroborate salt to prevent catalyst poisoning and side reactions (carbene formation).

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1][2] The critical step is the base-mediated hydrolysis of the trifluoroborate to the active boronic acid species in situ, which then undergoes transmetallation.

SuzukiCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Ar-Pd-CHCl2) OxAdd->TransMet + [Cl2CH-B(OH)3]- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-CHCl2 Reagent K[Cl2CH-BF3] Hydrolysis Slow Hydrolysis (Base/H2O) Reagent->Hydrolysis Hydrolysis->TransMet Active Species Feed

Figure 1: Catalytic cycle emphasizing the "Slow Release" of the active dichloromethyl species from the trifluoroborate salt.

Experimental Protocol

Reagents:

  • Aryl Halide (1.0 equiv)[3][4]

  • Potassium (dichloromethyl)trifluoroborate (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: XPhos or RuPhos (4–10 mol%) — Critical for sterically demanding or electron-rich substrates.

  • Base:

    
     (3.0 equiv)[4]
    
  • Solvent: Toluene / Water (3:1 ratio) — Biphasic system is mandatory for trifluoroborate solubility.

Step-by-Step Workflow:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide,

    
    , 
    
    
    
    , Ligand, and
    
    
    .
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 12–24 hours with vigorous stirring.

    • Note: Vigorous stirring is essential to ensure phase transfer between the aqueous base/borate layer and the organic Pd-catalyst layer.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography.

Optimization Guide (Self-Validating System):

  • Low Yield? Check the hydrolysis rate. If the starting material remains, increase water content or temperature. If deboronated product (

    
    ) is observed, the "release" is too fast; switch to a weaker base (
    
    
    
    ) or lower temperature.
  • Protodeboronation: The

    
     group is sensitive. Avoid highly acidic workups.
    

Protocol B: Matteson Homologation

Objective: Stereoselective chain extension or insertion of a functionalized carbon.

This method uses Pinacol (dichloromethyl)boronate to insert a


 group into an existing organoboron chain. This is a powerful method for constructing chiral alkyl chlorides.
Mechanism: 1,2-Metallate Rearrangement

The reaction is driven by the formation of a borate complex followed by a stereospecific migration of the alkyl group, displacing one chloride atom.

Matteson Substrate R-Bpin (Substrate) Borate Borate Complex [R-B(pin)-CHCl2]- Substrate->Borate + LiCHCl2 Reagent LiCHCl2 (Gen. in situ) Reagent->Borate Rearrange 1,2-Migration (Inversion at C) Borate->Rearrange - Cl- Product R-CHCl-Bpin (Homologated) Rearrange->Product

Figure 2: The Matteson Homologation pathway. Note: LiCHCl2 is typically generated from DCM and n-BuLi in the presence of the boronate.

Experimental Protocol

Reagents:

  • Boronic Ester Substrate (R-Bpin)

  • Dichloromethane (Solvent & Reagent)

  • 
    -Butyllithium (
    
    
    
    -BuLi)
  • Lewis Acid:

    
     (Optional, accelerates migration)
    

Step-by-Step Workflow:

  • Generation: Dissolve R-Bpin in anhydrous THF/DCM (4:1) under Argon.[5] Cool to -100 °C (liquid

    
    /ethanol bath).
    
  • Lithiation: Add

    
    -BuLi dropwise down the side of the flask. The 
    
    
    
    -BuLi reacts with DCM to form
    
    
    in situ, which immediately attacks the boron center.
  • Migration:

    • Standard: Warm to room temperature (allows migration).

    • Accelerated: Add anhydrous

      
       solution at -78 °C, then warm to RT. (Zinc acts as a "chloride sponge," facilitating the leaving group departure).
      
  • Oxidation (Optional): If the alcohol is desired, treat with

    
    . If the 
    
    
    
    -chloro boronate is the target, perform aqueous workup and purification.

References

  • Molander, G. A., & Bernardi, C. R. (2002).[6] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link

  • Matteson, D. S., & Majumdar, D. (1980). Homologation of boronic esters to alpha-chloro boronic esters. Journal of the American Chemical Society, 102(25), 7588–7590. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[7] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[7] Link[7]

  • Burtoloso, A. C. (2017). Synthesis of

    
    -Unsaturated Diazoketones from 
    
    
    
    -Diazo Carbonyl Compounds. Organic Syntheses, 94, 157-166. (Context on dichloromethyl precursors). Link
  • Xu, L., Li, P., & Zhang, Z. (2017). Synthesis of Potassium Organotrifluoroborates. Organic Letters, 19(10), 2770–2773. Link

Sources

Scale-up synthesis procedures involving (Dichloromethyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis & Utilization of (Dichloromethyl)boronic Acid Pinacol Ester


-functionalized boronic acid therapeutics (e.g., Bortezomib, Ixazomib).

Abstract

(Dichloromethyl)boronic acid (and its pinacol ester) represents a critical "privileged intermediate" for the synthesis of


-amino boronic acid proteasome inhibitors. While the classical Matteson homologation relies on the in situ generation of unstable (dichloromethyl)lithium at cryogenic temperatures (-100 °C), this guide details a Process Decoupling Strategy . By synthesizing or procuring the stable (Dichloromethyl)boronic acid pinacol ester separately, researchers can perform homologation reactions with Grignard reagents at mild temperatures (-20 °C to 0 °C), significantly enhancing scalability, safety, and reproducibility.

Introduction & Strategic Rationale

In the context of drug development, the


-chloro boronic ester motif is the gateway to 

-amino boronic acids via nucleophilic displacement (e.g., with LiHMDS).

The Scale-Up Challenge:

  • Classical Route: Reaction of a valuable boronic ester substrate with

    
     (generated from 
    
    
    
    +
    
    
    -BuLi).
    • Risk: Requires -100 °C to prevent carbene decomposition. High exothermicity. Difficult to scale in batch reactors.

  • Recommended Route (This Protocol): Use of pre-formed (Dichloromethyl)boronic acid pinacol ester (1) as an electrophile with Grignard reagents.

    • Benefit: The "ate" complex formed is identical, but the cryogenic step is isolated to the synthesis of the reagent (1) , which can be mass-produced or purchased. The valuable drug intermediate step becomes a standard Grignard addition.

Safety & Handling (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Pyrophoric

-Butyllithium (used in reagent synthesis)
Use anhydrous techniques; quench excess slowly; keep under Ar/N2.
Cryogenic Reaction at -100 °C (Reagent Synthesis)Use LN2/Ethanol baths or Continuous Flow reactors (preferred for >100g scale).
Toxicity (Dichloromethyl)boronatesTreat as potential alkylators. Double-glove; use in fume hood.
Exotherm Grignard AdditionControl addition rate to maintain internal temp < 0 °C.

Module 1: Synthesis of (Dichloromethyl)boronic Acid Pinacol Ester

This protocol is adapted from Organic Syntheses (2019, 96, 277-299) and optimized for reproducibility.

Target Molecule: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Scale: ~25 g output (can be linearly scaled or adapted to flow).

Step 3.1: Generation of (Dichloromethyl)boronic Acid
  • Setup: Flame-dried 1-L 3-neck flask, overhead stirrer, internal temp probe, Ar atmosphere.

  • Charge: Add THF (200 mL) and Dichloromethane (10.0 mL, 156 mmol, 1.23 equiv).

  • Cooling: Cool mixture to -100 °C (internal) using an EtOH/Liquid Nitrogen bath. Note: Stirring must be vigorous (400 rpm) to prevent localized hot spots.

  • Lithiation: Add

    
    -BuLi  (2.5 M in hexanes, 50.7 mL, 127 mmol, 1.0 equiv) dropwise over 45 min.
    
    • Critical Process Parameter (CPP): Internal temp must not exceed -95 °C.

    • Hold: Stir at -100 °C for 40 min.

  • Borylation: Add Trimethyl borate (15.0 mL, 133 mmol, 1.05 equiv) in one portion.

    • Observation: Mixture may become viscous.[1]

    • Hold: Stir at -100 °C for 40 min.

  • Hydrolysis: Add 5N HCl (30 mL) at -100 °C. Remove cooling bath and warm to RT over 1 h.

  • Workup: Extract with Et2O (3 x 100 mL). Dry combined organics over MgSO4.[2] Concentrate in vacuo to yield crude (Dichloromethyl)boronic acid (yellowish syrup).

Step 3.2: Esterification (Pinacol Protection)
  • Solubilization: Dissolve crude acid in DCM (100 mL).

  • Additives: Add MgSO4 (anhydrous, 15.3 g) and Pinacol (15.73 g, 133 mmol).

  • Reaction: Stir at Room Temperature (RT) for 16 h.

  • Purification:

    • Filter off solids. Concentrate filtrate.

    • Distillation: Distill under reduced pressure (vacuum jacketed column recommended).

    • Boiling Point: ~108 °C at 23 mmHg.

    • Product: Colorless liquid (solidifies upon freezing).

Module 2: Application Protocol ("Inverted" Matteson Homologation)

This module describes using the reagent from Module 1 to synthesize an


-chloro boronic ester, a precursor to Bortezomib-like drugs.

Reaction:



Experimental Workflow
  • Reagent Prep: Charge (Dichloromethyl)boronic acid pinacol ester (1.0 equiv) into a reactor with anhydrous THF (0.5 M concentration). Cool to -20 °C .

  • Grignard Addition: Add R-MgBr (Organomagnesium reagent, 1.0–1.1 equiv) dropwise.

    • CPP:[3] Maintain temp < -10 °C to form the "ate" complex

      
      .
      
  • Catalysis (Optional but Recommended): Add ZnCl2 (0.5–1.0 equiv, dried) solution in THF.

    • Function: Zinc acts as a Lewis acid to assist the chloride departure and accelerate the 1,2-migration.

  • Migration: Allow the mixture to warm to 20–25 °C and stir for 4–12 h.

    • Monitoring: Monitor by HPLC/GC for consumption of the "ate" complex and formation of the

      
      -chloro species.
      
  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc or MTBE. Wash with brine. Dry and concentrate.

  • Result: Crude

    
    -chloro boronic ester, typically >90% purity, ready for stereoselective displacement (e.g., with LiN(SiMe3)2) to form the 
    
    
    
    -amino boronic acid.

Visualization of Workflows

Diagram 1: Synthesis of Reagent (Process Flow)

ReagentSynthesis DCM Dichloromethane (DCM) LiSpecies Li-CHCl2 (Unstable Intermediate) DCM->LiSpecies Lithiation (Cryogenic) nBuLi n-BuLi (-100°C) nBuLi->LiSpecies CrudeAcid (Dichloromethyl) boronic acid LiSpecies->CrudeAcid 1. Borylation 2. Hydrolysis BOMe3 B(OMe)3 BOMe3->CrudeAcid FinalProduct Pinacol (dichloromethyl) boronate (Stable Reagent) CrudeAcid->FinalProduct Esterification (DCM, RT) Pinacol Pinacol + MgSO4 Pinacol->FinalProduct

Caption: Step-wise synthesis of the stable pinacol ester reagent, isolating the cryogenic risk to the reagent manufacturing stage.

Diagram 2: Application Mechanism ("Inverted" Matteson)

MattesonMechanism Reagent Pinacol (dichloromethyl) boronate AteComplex Boronate 'Ate' Complex [Cl2CH-B(pin)(R)]- Reagent->AteComplex Nucleophilic Attack (-20°C) Grignard Grignard Reagent (R-MgX) Grignard->AteComplex Transition 1,2-Migration (- Cl-) AteComplex->Transition Activation ZnCl2 ZnCl2 (Promoter) ZnCl2->Transition Product Alpha-Chloro Boronic Ester (R-CH(Cl)-Bpin) Transition->Product Stereospecific Rearrangement

Caption: Mechanistic pathway for coupling the reagent with Grignards. The 'Ate' complex undergoes 1,2-migration to yield the drug precursor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Reagent Synthesis) Temp > -95 °C during

-BuLi addition.
Check internal probe calibration. Slow down addition. Ensure vigorous stirring.
Incomplete Migration (Application) "Ate" complex stable at RT.Add

(0.5 eq) or warm to 40 °C. Ensure Mg salts are present (MgBr2 helps).
Racemization Over-exposure to Lewis Acid or high temp.Quench immediately upon completion. Avoid prolonged heating > RT.
Solidification Product freezes in condenser.Use a warm water condenser (30 °C) during distillation of the pinacol ester.

References

  • Sayes, M.; Benoit, G.; Charette, A. B. "Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane."[4] Organic Syntheses, 2019 , 96, 277-299.[4]

  • Matteson, D. S. "Stereodirected Synthesis with Organoboranes." Springer Berlin Heidelberg, 1995.
  • Paul, S.; Panda, S. "Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron."[5] Chemistry – An Asian Journal, 2024 , 19, e202300911.[5]

  • Sigma-Aldrich. "Pinacol (dichloromethyl) boronate Product Information."

  • Boc Sciences. "Pinacol (dichloromethyl) boronate - CAS 83622-41-7."

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (Dichloromethyl)boronic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organoboron methodologies. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when utilizing (Dichloromethyl)boronic acid and its derivatives (such as the pinacol ester) in advanced synthetic workflows.

Mechanistic Pathway & Side Reaction Topology

To effectively troubleshoot, we must first visualize the reaction network. The following diagram maps the desired 1,2-metallate rearrangement against the competing kinetic and thermodynamic side reactions.

G A (Dichloromethyl)boronic ester (Starting Material) B Boronate 'Ate' Complex (Intermediate) A->B + Nucleophile (e.g., RMgX) Strictly -78°C C α-Chloroalkylboronic ester (Desired Product) B->C 1,2-Metallate Rearrangement Warming to 25°C E Per-homologation (Multiple Insertions) B->E Premature Warming (T > -40°C too early) D Epimerized Product (Loss of Stereocontrol) C->D Free Cl⁻ ions (Slow Epimerization) F Protodeboronation (Boron loss) C->F H₂O / Protic Solvents High Temp

Mechanistic pathway of Matteson homologation highlighting critical side reactions.

Troubleshooting FAQs: Causality and Mitigation

Q1: Why am I seeing significant epimerization (low d.r./e.e.) in my Matteson homologation?

Causality: Following the successful 1,2-metallate rearrangement, a chloride ion is displaced. If left unsequestered, these free chloride ions act as nucleophiles, undergoing a slow


 displacement on your newly formed α-chloro stereocenter. This dynamic equilibrium leads to the erosion of stereochemical integrity (epimerization).
Solution:  You must introduce an anhydrous chloride scavenger. Adding 

to the reaction mixture forces the formation of a stable

complex, effectively removing free

from the solution and locking in the stereochemistry [1][1].
Q2: My GC/MS shows products with multiple insertions (per-homologation). How do I prevent this?

Causality: The boronate "ate" complex is stable at


. The 1,2-migration is thermally activated. If the reaction mixture is allowed to warm prematurely—or if localized heating occurs due to poor mixing—the intermediate will rearrange while excess nucleophile or (dichloromethyl)lithium is still present in the microenvironment. This leads to successive, uncontrolled carbon insertions.
Solution:  Maintain strict cryogenic control (

) during the entire addition phase. Do not remove the cooling bath until the nucleophile is fully consumed. For scale-up, consider continuous flow chemistry with static mixers to eliminate thermal gradients [2][2].
Q3: I am losing my boronic ester to protodeboronation. What is going wrong?

Causality: The carbon-boron bond, particularly in electron-rich or activated intermediates, is highly susceptible to cleavage by protic sources (water, alcohols) or excessive heat. This side reaction replaces the boron moiety with a hydrogen atom, destroying your synthetic handle. Solution: The system must be rigorously anhydrous. Use flame-dried glassware, ultra-dry solvents, and an Argon atmosphere. If a protic quench is required for workup, it must be performed at


 only after the rearrangement is analytically confirmed to be complete [3][3].
Q4: I observe Wurtz-type coupling and degradation during the initial lithiation step. Why?

Causality: Lithiated halocarbons are notoriously unstable. If the lithiation of the (dichloromethyl)boronic ester occurs at temperatures above


, the intermediate undergoes 

-elimination to form a carbene. This highly reactive species will dimerize or react non-specifically, plummeting your yield. Solution: Ensure the lithiation step is conducted strictly below

(ideally

to

) [2][2].
Q5: I am getting low (E)-selectivity when using this reagent for Takai-Utimoto olefination.

Causality: When using (dichloromethyl)boronic ester with


 to convert aldehydes to (E)-alkenylboronic esters, the transition state relies heavily on the presence of iodide ions to dictate stereochemistry. Omission of 

or the use of oxidized Chromium(III) disrupts this coordination. Solution: Use strictly anhydrous, high-quality

stored under inert gas, and ensure the addition of 4.0 equivalents of anhydrous

to drive the (E)-selectivity [4][4].

Quantitative Data: Side Reaction Impact Matrix

The following table summarizes the quantitative impact of these side reactions and the analytical indicators used to detect them.

Side Reaction / ByproductPrimary CausalityAnalytical IndicatorImpact on Yield / d.r.Preventative Action
Epimerization Free

acting as nucleophile
Lowered d.r. in chiral GC/HPLCd.r. drops from >95% to <50%Add 1.0 eq anhydrous

Per-homologation Premature warming (

)
+14 Da mass shifts in MS10–30% yield loss to byproductsMaintain strict

during addition
Protodeboronation Moisture / Protic conditionsLoss of boron isotope patternComplete loss of active boronFlame-dried glassware, Ar/N₂ atm
Alkylboronic Esters Excess nucleophile reactingPresence of R-B(pin) in NMR5–15% yield reductionLimit nucleophile to 1.00–1.05 eq

-Elimination

during lithiation
Complex mixture / degradation>50% yield lossLithiate strictly below

Self-Validating Protocol: Diastereoselective Matteson Homologation

To eliminate the side reactions detailed above, follow this self-validating methodology. Every critical step includes a validation check to ensure the system is behaving as expected before proceeding.

Phase 1: Ate-Complex Formation (Cryogenic Control)
  • Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure absolute exclusion of moisture (prevents protodeboronation).

  • Reagent Loading: Charge the flask with (Dichloromethyl)boronic acid pinacol ester (1.0 eq) and anhydrous THF to create a 0.2 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath.

    • Validation Check: Insert an internal temperature probe. Do not proceed until the internal solution temperature reads exactly

      
      .
      
  • Nucleophile Addition: Add the Grignard or organolithium reagent (1.05 eq) dropwise via a syringe pump over 30 minutes.

    • Validation Check: Monitor the internal temperature. It must not spike above

      
      . The solution should remain homogeneous. If the temperature spikes, per-homologation is likely occurring.
      
Phase 2: Chloride Sequestration & Rearrangement
  • Scavenger Addition: Slowly add a 1.0 M solution of anhydrous

    
     in THF (1.0 eq) at 
    
    
    
    .
    • Causality:

      
       forms a stable 
      
      
      
      complex, preventing free chloride from epimerizing the product [5][5].
  • Controlled Warming: Remove the cooling bath and allow the reaction to warm to

    
     over 2 to 3 hours.
    
    • Validation Check: Pull a small aliquot and monitor the reaction via

      
       NMR. The tetrahedral ate-complex signal (
      
      
      
      ) must fully transition to the trigonal planar boronic ester signal (
      
      
      ) before quenching.
Phase 3: Quench and Isolation
  • Quench: Cool the mixture to

    
     and carefully add saturated aqueous 
    
    
    
    .
    • Causality: A mild, cold quench prevents late-stage protodeboronation that can occur if the mixture is quenched at room temperature or with strong acids.

  • Extraction: Extract the aqueous layer with MTBE (

    
    ), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

References

  • Matteson Homologation of Arylboronic Esters Source: Universität des Saarlandes URL
  • Source: Reaction Chemistry & Engineering (RSC Publishing)
  • Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes Source: University of Bristol URL
  • (+)
  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron—Wittig Reaction Source: ResearchGate / Synlett URL

Sources

Technical Support Center: Purification of (Dichloromethyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing of Matteson Homologation &


-Chloroboronic Esters

Introduction: The Precision Paradox

You are likely here because you are utilizing (dichloromethyl)boronic acid (or its esters) for Matteson Homologation . This reagent is the gold standard for iterative, stereoselective carbon chain extension. However, the resulting products—


-chloroboronic esters—present a unique "precision paradox": they are chemically robust enough to undergo nucleophilic displacement yet sufficiently fragile to degrade during standard purification.

This guide treats your purification workflow not as a cleanup step, but as a critical reaction phase. We focus on the three primary failure modes: Lewis Acid Adsorption (streaking), Protodeboronation (C-B bond cleavage), and Metal Salt Contamination (Zinc/Lithium carryover).

Module 1: Critical Workup Protocols (The "Quench")

Before chromatography, you must neutralize the reactive "ate" complex and remove the promoter salts (typically ZnCl


). Failure here guarantees poor separation later.
Protocol A: Zinc Chloride Removal (The Chelation Wash)

Zinc chloride (


) is often used to accelerate the 1,2-migration. It forms sticky aggregates with boronic esters that clog silica pores.

The Mechanism: Simple water washes are insufficient because


 binds to the boronate oxygen. We must use a ligand exchange strategy.
  • Quench: Cool reaction to 0°C. Add saturated aqueous Ammonium Chloride (

    
    ) .
    
  • Chelation Step (Crucial): If the emulsion is persistent, add 10% aqueous Sodium Potassium Tartrate (Rochelle’s Salt) . Stir vigorously for 30 minutes. The tartrate binds Zinc more strongly than the boronate does.

  • Extraction: Extract with

    
     or 
    
    
    
    . Avoid Ethyl Acetate if the product is volatile.
  • Drying: Dry over

    
     (not 
    
    
    
    , as Magnesium creates a coarser filter cake that traps residual Zinc salts better).
Protocol B: Oxidative Workup (Bypass Purification)

Use this if your final target is the alcohol, not the boronic ester.

Logic:


-chloroboronic esters are valuable intermediates, but if you only need the chiral alcohol, oxidizing the C-B bond in situ is cleaner than purifying the intermediate.
  • Concentrate: Remove reaction solvent (often THF/DCM).

  • Resuspend: Dissolve residue in THF/MeOH (1:1).

  • Oxidize: Add

    
     and 
    
    
    
    (1:1 ratio) at 0°C.
    • Warning: Exothermic. Maintain <10°C to prevent migration of the chlorine.

  • Purify: The resulting alcohol is stable and easily purified on silica.

Module 2: Chromatography of -Chloroboronic Esters

If you must isolate the boronic ester (e.g., for iterative homologation), standard silica gel can cause decomposition via protodeboronation .

The Stability Matrix
Boronic Ester TypeSilica StabilityRecommended Stationary PhaseEluent Modifier
Pinacol (Bpin) ModerateStandard Silica (Flash)None required
Pinanediol HighStandard SilicaNone required
Free Acid Zero Do Not Column N/A (Convert to Ester)
MIDA Boronate HighSilica (specialized)MeCN / Et2O
Epin (Tetraethyl) Very HighStandard SilicaNone required
Troubleshooting "Streaking" on Silica

Symptom: Product elutes over 20+ fractions or never recovers. Cause: The empty p-orbital on Boron acts as a Lewis Acid, coordinating to the Lewis Basic silanol (


) groups on the silica gel.

Solution: The Deactivated Silica Protocol

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Hexanes/EtOAc).

  • Deactivation: Add 1% Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes (CV) of neutral solvent (without amine) before loading your sample.

    • Why? This caps the most active acidic sites on the silica without making the mobile phase basic enough to trigger degradation.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for processing Matteson Homologation mixtures.

MattesonPurification Start Crude Reaction Mixture (Alpha-Chloro Boronate + ZnCl2) Quench Quench: Sat. NH4Cl (Optional: Rochelle's Salt) Start->Quench PhaseSep Phase Separation (Organic Layer) Quench->PhaseSep Decision Is the Boronic Ester the Final Product? PhaseSep->Decision Oxidation Oxidative Workup (H2O2 / NaOH) Decision->Oxidation No (Need Alcohol) StabilityCheck Is the Ester Silica Stable? Decision->StabilityCheck Yes (Need Ester) AlcoholPur Purify Alcohol (Standard Flash Chrom.) Oxidation->AlcoholPur DirectCol Direct Flash Chrom. (Hexane/Et2O) StabilityCheck->DirectCol Yes (Pinanediol/Epin) DeactCol Deactivated Silica (1% Et3N Pre-treat) StabilityCheck->DeactCol No (Pinacol/Unstable) Distill Kugelrohr Distillation (High Vac, <100°C) StabilityCheck->Distill Volatile/Oil

Caption: Decision tree for processing


-chloroboronic esters, prioritizing stability assessment.

Module 4: Frequently Asked Questions (FAQ)

Q: My yield is low, and I see "boric acid" in the NMR. What happened? A: You likely suffered from Protodeboronation . This is the cleavage of the C-B bond, often catalyzed by base or metal impurities.

  • Fix: Ensure your workup was neutral (pH 7). Do not leave the crude oil sitting in the presence of residual LiOH or NaOH. Store the purified ester under Argon at -20°C.

Q: I cannot separate the diastereomers of the


-chloro ester. 
A:  Matteson homologation diastereomers (d.r. 95:5 to 99:1) are notoriously difficult to separate on silica because the chiral center is often "masked" by the bulky boronic ester ligand.
  • Fix: Do not attempt to separate them at the

    
    -chloro stage.[1] Perform the next nucleophilic displacement (e.g., with a Grignard or alkoxide). The resulting product often has significantly different polarity, allowing for easier separation of the minor diastereomer.
    

Q: Can I use Kugelrohr distillation? A: Yes, for simple aliphatic


-chloroboronic esters (like pinacol esters), this is often superior to chromatography.
  • Parameters: High vacuum (<0.5 mmHg) is essential. Keep the pot temperature below 120°C to prevent thermal rearrangement or elimination of the chloride.

References

  • M

    
    -Chloro Boronic Esters from Homologation of Boronic Esters. Journal of the American Chemical Society. 
    
  • Daniele, S. et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel.[2][3][4] Organic Letters. [3][4]

  • Aggarwal, V. K. et al. (2014). Lithiation-Borylation Methodology. Nature Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Optimizing reaction conditions (solvent, base, temperature) for (Dichloromethyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when working with (dichloromethyl)boronic acid and its derivatives. This reagent is a cornerstone for Matteson homologations and asymmetric cross-couplings, but its inherent thermodynamic instability requires rigorous control over solvent, base, and temperature.

Below, you will find the mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure reproducible success in your syntheses.

Mechanistic Workflow & Causality

G A DCM + Trialkyl Borate (Precursors) B Base Addition (n-BuLi, LDA, or s-BuLi) A->B C Carbenoid Intermediate [LiCHCl2] B->C Cryogenic Temp Control D Boronate Complex Formation C->D Fast Trapping G Degradation Pathway (Dichlorocarbene) C->G Thermal Decomposition (T > -100°C with n-BuLi) E Lewis Acid Promoted 1,2-Migration (ZnCl2) D->E Rearrangement F α-Chloroboronic Ester (Target Product) E->F Stereoselective Migration

Workflow and degradation pathways in (dichloromethyl)boronic acid generation.

Troubleshooting & FAQs

Q1: Why do my yields of (dichloromethyl)boronic acid plummet when scaling up the deprotonation of dichloromethane? Causality: The generation of (dichloromethyl)lithium via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-butyllithium is highly exothermic. This carbenoid is thermodynamically unstable; if the internal temperature rises above -100 °C, it rapidly undergoes 

-elimination to form dichlorocarbene and lithium chloride, destroying the reagent before it can be trapped by the borate. Solution: For scale-up, the heat transfer in standard round-bottom flasks is often insufficient. You have two field-proven alternatives:
  • Change the Base: Substitute ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -BuLi with sec-butyllithium (allows -78 °C) or Lithium Diisopropylamide (LDA), which permits deprotonation at -40 °C. LDA is significantly more scalable as it avoids extreme cryogenic requirements.
    
  • In Situ Trapping: Generate the carbenoid in the presence of the boronic acid ester or trimethyl borate. This ensures instantaneous trapping of the transient (dichloromethyl)lithium species before decomposition can occur[1].

Q2: Should I isolate the free (dichloromethyl)boronic acid or immediately form the ester? Causality: Free (dichloromethyl)boronic acid is highly susceptible to protodeboronation and hydrolytic cleavage of the C-B bond due to the strong electron-withdrawing nature of the dichloromethyl group. Solution: Never store the free acid. It must be immediately esterified. A highly reliable method is to dissolve the crude acid in dichloromethane and treat it with a diol (e.g., pinacol or (+)-pinanediol) in the presence of anhydrous magnesium sulfate (


) for 16 hours at room temperature[2]. This thermodynamic sink drives the equilibrium toward the highly stable 1,3,2-dioxaborolane derivative[3].

Q3: During the Matteson homologation step, I observe significant epimerization of the resulting


-chloroboronic ester. How can I prevent this? 
Causality:  The newly formed benzylic or alkyl stereocenter bearing the chlorine atom is highly labile. Extended exposure to temperatures above 0 °C allows reversible ionization of the C-Cl bond, leading to epimerization[4].
Solution:  Strict thermal control is non-negotiable. Never allow the 

-chloroboronate intermediate to exceed 0 °C. If your workflow requires subsequent nucleophilic displacement (e.g., with

), re-cool the reaction mixture to -78 °C immediately after the 1,2-migration is complete[4].

Q4: What is the mechanistic role of Zinc Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in the rearrangement phase, and is it strictly necessary? 
Causality:  Following the addition of (dichloromethyl)lithium to the boronic ester, a tetrahedral boronate complex is formed. The subsequent 1,2-migration of the alkyl/aryl group from the boron to the carbon is often the rate-limiting step.
Solution:  While spontaneous migration can occur, adding anhydrous 

acts as a targeted Lewis acid. It coordinates to the chloride leaving group, significantly lowering the activation energy for the 1,2-migration. This addition dramatically increases both overall yields and diastereomeric ratios (d.r.), achieving up to 99.5% d.r. when using chiral auxiliaries like pinanediol.
Quantitative Optimization Data

The following table summarizes the operational parameters for generating the carbenoid intermediate based on the chosen base. Selecting the correct base dictates your cooling requirements and scalability.

Base SelectionOptimal TemperatureSolvent SystemCarbenoid StabilityScalability Profile

-Butyllithium
-100 °CTHF / DCMExtremely LowPoor (High exothermic risk)

-Butyllithium
-78 °CTHF / DCMLowModerate
LDA -40 °CTHF / DCMModerateExcellent
Self-Validating Experimental Protocol

Synthesis and Esterification of (Dichloromethyl)boronic Acid Objective: Generate the carbenoid, trap it with trimethyl borate, and stabilize it as a pinacol ester. This protocol incorporates analytical checkpoints to ensure the integrity of the reagent before proceeding to complex cross-coupling steps.

Step 1: Cryogenic Deprotonation

  • Charge a flame-dried flask with anhydrous THF (200 mL) and anhydrous DCM (10.0 mL, 156 mmol) under an argon atmosphere[2].

  • Cool the mixture strictly to -100 °C using an ethanol/liquid nitrogen bath[3]. Mechanistic Note: THF coordinates the lithium ion, slightly stabilizing the carbenoid, while the extreme temperature prevents

    
    -elimination.
    
  • Add

    
    -butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) dropwise over 45 minutes[2]. Validation Checkpoint:  Monitor the internal temperature probe; do not allow it to exceed -95 °C during addition. Stir for an additional 40 minutes at -100 °C.
    

Step 2: Borylation

  • Add trimethyl borate (15.0 mL, 133 mmol) in one rapid portion via syringe[3].

  • Stir the reaction mixture at -100 °C for 40 minutes, then remove the cooling bath and allow the mixture to warm to room temperature[2].

  • Remove solvents under reduced pressure (0.2 mmHg) to yield the crude (dichloromethyl)boronic acid[3].

Step 3: Esterification (Thermodynamic Sink)

  • Immediately dissolve the crude acid in 100 mL of dry DCM.

  • Add anhydrous

    
     (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol)[2].
    
  • Stir the heterogeneous mixture under argon at room temperature for 16 hours. The

    
     drives the equilibrium by scavenging the released water[2].
    
  • Filter the mixture and concentrate under reduced pressure. Distill the product under vacuum (108 °C at 23 mmHg)[3].

Step 4: Analytical Validation (Self-Validating System) Do not proceed to homologation without confirming the structural integrity of the ester.

  • 
    H NMR (
    
    
    
    ):
    Successful insertion of the chlorine-bearing carbon atom is confirmed by a distinct, sharp singlet at
    
    
    5.35 ppm (1H,
    
    
    ) and a large singlet at
    
    
    1.33 ppm (12H, pinacol methyls)[3].
  • 
    B NMR (
    
    
    
    ):
    Must show a single peak at
    
    
    28.4 ppm, confirming the tricoordinate boronic ester[3].
References
  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. mdpi.com.[Link]

  • Matteson Homologation of Arylboronic Esters. uni-saarland.de.[Link]

  • Structure-based optimization of Cephalothin-analogue boronic acids as β-lactamase inhibitors. nih.gov.[Link]

  • Dichloromethane - Organic Syntheses Procedure. orgsyn.org.[Link]

Sources

Handling and storage recommendations for (Dichloromethyl)boronic acid to maintain stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Dichloromethyl)boronic Acid Handling Guide

Ticket ID: #DCMB-STAB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Stability Maintenance and Handling Protocols for (Dichloromethyl)boronic Acid [CAS: 62260-98-4]

Executive Summary: The Fragility of Alpha-Halo Boronic Acids

Welcome to the technical support center. You are inquiring about (Dichloromethyl)boronic acid , a specialized reagent often used in Matteson homologation and cross-coupling reactions.

Critical Warning: Unlike simple phenyl- or alkylboronic acids, (dichloromethyl)boronic acid is structurally fragile . The presence of two chlorine atoms on the alpha-carbon creates a strong electron-withdrawing effect. This makes the boron atom highly Lewis acidic and the C-B bond significantly more susceptible to cleavage (protodeboronation) and oxidation than standard boronic acids.

If this reagent is not handled under strict exclusion of moisture and oxygen, it will degrade into dichloromethane and boric acid , rendering your experiment void before it begins.

Storage Recommendations: The "Cold & Dry" Imperative

To maximize shelf life, you must arrest the thermodynamic drive toward decomposition.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Low temperature kinetically inhibits the autoxidation and protodeboronation pathways.
Atmosphere Inert (Argon/Nitrogen) Oxygen attacks the C-B bond (oxidation); moisture promotes hydrolysis and subsequent C-B cleavage.
Container Tightly Sealed + Desiccant Secondary containment (e.g., a jar with Drierite) prevents moisture ingress during freezer storage.
State Solid (Powder) Solutions are far less stable. Never store as a solution unless absolutely necessary (and then only at -80°C).

Support Tip: If you received this compound in a simple screw-cap vial, immediately transfer it to a vial with a PTFE-lined septum or store the entire vial inside a secondary desiccator within the freezer.

Handling & Experimental Protocols

Protocol A: Safe Weighing and Transfer

Objective: Transfer reagent to reaction vessel without introducing water.

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating immediate hydrolysis.

  • Inert Environment: Ideally, weigh inside a glovebox. If unavailable, use an "inverted funnel" argon cone over your balance.

  • Solvent Choice: Use only anhydrous solvents (THF, DCM, or Toluene).

    • Verification: Solvents should be taken from a solvent purification system (SPS) or dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Dissolution: Add the solvent to the solid under an inert atmosphere. Do not add the solid to the solvent in open air.

Protocol B: Purity Verification (NMR)

Objective: Distinguish between active reagent, boroxine trimer, and decomposition products.

Run a 11B-NMR and 1H-NMR immediately before use.

  • 11B-NMR (in CDCl3/THF-d8): Look for a peak around ~30-33 ppm .

    • Note: A peak at ~20 ppm often indicates the boroxine (trimer anhydride), which is chemically competent but requires stoichiometry adjustment. A sharp peak at ~0 ppm indicates boric acid (dead reagent).

  • 1H-NMR:

    • Product: Singlet for -CH Cl2 (typically > 5.0 ppm depending on solvent).

    • Decomposition: Look for the singlet of Dichloromethane (CH2Cl2) at ~5.30 ppm (CDCl3). If this is prominent, the C-B bond has cleaved.

Troubleshooting & FAQs

Q: My reagent has turned into a sticky paste or wet solid. Is it usable? A: Likely not. This physical change usually indicates hydrolysis has occurred, leading to the formation of boric acid and releasing dichloromethane (which may have evaporated or solvated the mix). Run a crude NMR; if the ratio of product to decomposition is <80%, repurify or discard.

Q: Can I use aqueous base (e.g., K2CO3 in water) for my Suzuki coupling? A: Proceed with extreme caution. Alpha-halo boronic acids are highly base-sensitive. The hydroxide ion can attack the boron, forming a boronate "ate" complex that is prone to rapid protodeboronation or rearrangement.

  • Solution: Use anhydrous bases (e.g., CsF, K3PO4) in organic solvents, or add the base slowly to the reaction mixture to keep the standing concentration of the "ate" complex low.

Q: I see multiple peaks in the Boron NMR. Is it impure? A: Not necessarily. Boronic acids exist in equilibrium with their cyclic trimer (boroxine).

  • Acid (Monomer): R-B(OH)2[1]

  • Boroxine (Trimer): (R-BO)3 Both species are active in cross-coupling. However, if you see a sharp peak near 18-20 ppm (boric acid/borate esters), that is an impurity.

Visualized Stability Logic

Figure 1: Decomposition Pathways of (Dichloromethyl)boronic Acid

This diagram illustrates why moisture and oxygen are the enemies of this reagent.

Decomposition Reagent (Dichloromethyl)boronic Acid [Active Reagent] Boronate Boronate 'Ate' Complex [Transient Intermediate] Reagent->Boronate + Base/OH- Oxidation Oxidation Pathway (O2 / Peroxides) Reagent->Oxidation DCM Dichloromethane (CH2Cl2) + Boric Acid Boronate->DCM C-B Bond Cleavage (Fast in water) UnstableAlcohol Dichloromethanol (Cl2CH-OH) Oxidation->UnstableAlcohol C-B to C-O Insertion Hydrolysis Protodeboronation Pathway (H2O / Base) DecompFinal Formyl Chloride / HCl (Toxic Gas) UnstableAlcohol->DecompFinal Spontaneous Elimination

Caption: Figure 1. The dual threat of moisture (leading to protodeboronation) and oxygen (leading to oxidative cleavage) highlights the need for inert storage.

Figure 2: Storage & Handling Decision Tree

Follow this workflow to ensure reagent integrity.

HandlingWorkflow Start Receive Reagent CheckSeal Check Seal Integrity Start->CheckSeal Reseal Transfer to Septum Vial / Desiccator CheckSeal->Reseal Poor Seal Freezer Store at -20°C (Argon Atmosphere) CheckSeal->Freezer Good Seal Reseal->Freezer Usage Ready to Use? Freezer->Usage WarmUp Warm to RT in Desiccator (Do NOT Open Cold) Usage->WarmUp Yes Open Open in Glovebox or under Argon Cone WarmUp->Open Solvent Dissolve in Anhydrous Solvent Open->Solvent

Caption: Figure 2. Standard Operating Procedure (SOP) for receiving, storing, and accessing the reagent.

References

  • PubChem. (Dichloromethyl)boronic acid (Compound). National Library of Medicine. Available at: [Link]

  • Matteson, D. S.Alpha-Halo Boronic Esters in Asymmetric Synthesis. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Contextual grounding on alpha-halo stability).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. (Equilibrium of boronic acids and boroxines).

Sources

Technical Support Center: Troubleshooting Sluggish (Dichloromethyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for sluggish or failed cross-coupling reactions involving (Dichloromethyl)boronic acid. As a reagent with unique electronic properties, its reactivity in common transformations like the Suzuki-Miyaura coupling can present specific challenges. This guide is structured in a question-and-answer format to directly address issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (Dichloromethyl)boronic acid is not proceeding to completion, or the yield is very low. What are the likely causes?

Low or no yield in a Suzuki-Miyaura coupling involving (Dichloromethyl)boronic acid can often be attributed to its electronic nature and stability. The electron-withdrawing dichloromethyl group can render the boronic acid less reactive and more susceptible to decomposition pathways that compete with the desired catalytic cycle.

Key Troubleshooting Steps:

  • Catalyst Activation and Choice: The oxidative addition of the palladium(0) species to your coupling partner is a critical first step.[1] If the generation of the active Pd(0) catalyst is slow, the unstable (Dichloromethyl)boronic acid may decompose before it can participate in transmetalation.

    • Solution: Employ a highly active palladium precatalyst. Buchwald-type precatalysts, for instance, are designed to form the catalytically active species rapidly and under mild conditions, which can be crucial for unstable boronic acids.[2]

  • Ligand Selection: The choice of phosphine ligand is paramount. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands can accelerate the catalytic cycle.

    • Solution: Utilize ligands such as SPhos or XPhos. These have demonstrated success in promoting the coupling of other challenging, unstable boronic acids.[2]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] However, a base that is too harsh can accelerate the decomposition of the sensitive (Dichloromethyl)boronic acid.

    • Solution: Screen weaker inorganic bases. While stronger bases can be effective in some systems, milder options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferable for delicate substrates.[4]

  • Reaction Temperature: Elevated temperatures, often used to drive Suzuki-Miyaura reactions, can be detrimental to the stability of (Dichloromethyl)boronic acid.

    • Solution: Attempt the reaction at a lower temperature. The use of a highly active precatalyst and ligand system may allow the reaction to proceed efficiently at room temperature or slightly above (e.g., 40 °C), minimizing decomposition.[2]

Q2: I am observing significant formation of the protodeboronated arene from my (Dichloromethyl)boronic acid. How can I mitigate this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for many boronic acids, especially those that are electron-deficient or otherwise unstable.[2][5][6] This process is often accelerated by aqueous basic conditions and elevated temperatures.

Strategies to Minimize Protodeboronation:

  • Use of Boronate Esters: (Dichloromethyl)boronic acid can be converted to a more stable boronate ester, such as a pinacol ester.[7][8] These esters are generally more resistant to protodeboronation and can slowly hydrolyze in situ to release the boronic acid for the cross-coupling reaction.[5][6]

  • Anhydrous Conditions: While many Suzuki-Miyaura reactions are performed in the presence of water, minimizing water content can suppress protodeboronation.

  • Milder Reaction Conditions: As mentioned in the previous question, employing lower temperatures and weaker bases is a key strategy to disfavor this decomposition pathway.

  • Slow-Release Strategy: The use of N-methyliminodiacetic acid (MIDA) boronates offers a "slow-release" of the boronic acid under basic conditions, keeping its concentration low and minimizing decomposition.[5][6]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting sluggish reactions with (Dichloromethyl)boronic acid.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting (If Primary Fails) cluster_3 Outcome Start Low Yield or Sluggish Reaction Check_Catalyst Evaluate Catalyst System - Use a high-activity precatalyst (e.g., Buchwald type) - Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) Start->Check_Catalyst Initial Checks Check_Base Optimize Base - Screen weaker bases (K₃PO₄, Cs₂CO₃) - Ensure base is finely powdered and anhydrous Check_Catalyst->Check_Base Check_Temp Lower Reaction Temperature - Attempt reaction at room temperature or 40°C Check_Base->Check_Temp Use_Ester Modify Boron Source - Convert to a more stable boronate ester (e.g., pinacol ester) - Consider MIDA boronates for slow release Check_Temp->Use_Ester If still sluggish Degas Improve Reaction Environment - Ensure rigorous degassing of solvents - Maintain a strict inert atmosphere (Argon or Nitrogen) Use_Ester->Degas Success Successful Reaction Degas->Success If issues resolve

Caption: A stepwise guide to troubleshooting (Dichloromethyl)boronic acid reactions.

Deeper Dive into Reaction Parameters

Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The sluggishness of reactions with (Dichloromethyl)boronic acid often stems from a slow transmetalation step due to the electronic effects of the dichloromethyl group.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (with [R-B(OH)₃]⁻) PdII->Transmetalation Diorganopalladium Ar-Pd(II)-R(L_n) Transmetalation->Diorganopalladium Base_Activation Base Activation of R-B(OH)₂ Base_Activation->Transmetalation activates RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 regenerates Product Ar-R (Desired Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Tabular Guide

The following table provides a starting point for optimizing your reaction conditions. Remember that empirical screening is often necessary to find the ideal parameters for your specific substrates.

ParameterRecommendation for (Dichloromethyl)boronic AcidRationale
Palladium Source Pd₂(dba)₃ with a suitable ligand, or a Buchwald precatalyst (e.g., XPhos Pd G3)Ensures rapid generation of the active Pd(0) catalyst, which is crucial for coupling with unstable boronic acids.[2]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes oxidative addition and reductive elimination, accelerating the overall catalytic cycle.
Base K₃PO₄, Cs₂CO₃, or other mild inorganic basesMinimizes decomposition of the sensitive boronic acid while still being effective for transmetalation.
Solvent Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, THF, Toluene)Aprotic solvents are generally effective, and rigorous degassing is critical to prevent catalyst oxidation and homocoupling side reactions.
Temperature Room temperature to 40 °CLower temperatures help to preserve the integrity of the unstable (Dichloromethyl)boronic acid.[2]
Boron Reagent Consider converting to the pinacol or MIDA boronate esterEnhances stability and can mitigate issues with protodeboronation.[5][6][7]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (Dichloromethyl)boronic Acid Pinacol Ester

This protocol provides a robust starting point for your experiments.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), (Dichloromethyl)boronic acid pinacol ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Add the anhydrous, degassed solvent (e.g., Dioxane or THF).

  • Stir the reaction mixture at the desired temperature (start with room temperature and gently heat if necessary, e.g., to 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Synthesis of benzannulated heterocycles by twofold Suzuki–Miyaura couplings of cyclic diarylborinic acids. (2012). Organic & Biomolecular Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • boronic esters. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). Journal of the American Chemical Society. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2017). Molecules. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • The reaction of boronic acid with pinacol. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

  • A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. (2009). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved March 7, 2026, from [Link]

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. (2010). Organic Letters. [Link]

  • Hall, D. G. (Ed.). (2013). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2015). Molecules. [Link]

  • Suzuki reactions in novel liquids. (n.d.). DiVA portal. Retrieved March 7, 2026, from [Link]

  • Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). (2014). Organic Letters. [Link]

  • Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings. (2022). ChemRxiv. [Link]

  • Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2015). Journal of the Chemical Society of Pakistan. [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. (2018). Nature Chemistry. [Link]

Sources

Impact of water on the stability and reactivity of (Dichloromethyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Dichloromethyl)boronic Acid & Water Sensitivity

Welcome to the Technical Support Center for organoboron workflows. This guide is designed for researchers and drug development professionals dealing with the synthesis, storage, and application of (dichloromethyl)boronic acid and its derivatives. Because these reagents are foundational to carbon-chain elongation techniques like the Matteson homologation, understanding their thermodynamic stability and kinetic reactivity in the presence of moisture is critical for reproducible asymmetric synthesis.

MODULE 1: Knowledge Base & FAQs

Q1: Why does my free (dichloromethyl)boronic acid degrade during storage, and what is the mechanistic role of water? A1: Free (dichloromethyl)boronic acid is highly susceptible to hydrolysis and protodeboronation. The trivalent boron atom possesses an empty p-orbital, making it highly Lewis acidic. Adventitious water acts as a nucleophile, coordinating to this empty orbital to form a tetravalent borate complex. This coordination weakens the adjacent B–C and B–O bonds, driving protodeboronation (yielding dichloromethane and boric acid).

To mitigate this, the free acid must be converted into a cyclic ester, most commonly the pinacol ester (2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The five-membered C₂O₂B ring imparts significant stability because the oxygen lone pairs donate electron density into the boron p-orbital, reducing its Lewis acidity, while the tetramethyl groups provide steric shielding against water attack[1].

Q2: I am observing a "dormant period" or complete failure in my catalytic asymmetric Matteson homologation. Is moisture to blame? A2: Yes. In catalytic homologation setups, water is the primary culprit for dormant periods. Water rapidly hydrolyzes the catalytically active Lewis acid species or the organometallic precursors (e.g., n-BuLi) required to form the intermediate borate complex. In-situ FTIR (ReactIR) studies have proven that even trace water causes hydrolysis of the active catalyst, halting the 1,2-metallate rearrangement until the system is purged of moisture[2]. Strict anhydrous conditions (Schlenk techniques, dry solvents) are mandatory to prevent the quenching of the carbanion[3].

Q3: Are there any exceptions where water is beneficial in these homologations? A3: Surprisingly, yes, but only in highly specific catalytic systems. For instance, when using ytterbium triflate[Yb(OTf)₃] as a Lewis acid catalyst in asymmetric Matteson reactions, strictly anhydrous (fresh) Yb(OTf)₃ can actually result in poor asymmetric induction. Controlled hydration ("aging" the catalyst with trace water) modifies the coordination sphere of the lanthanide, improving enantioselectivity[4]. However, the bulk reaction environment must remain rigorously dry to protect the organolithium reagents.

MODULE 2: Quantitative Data & Stability Matrix

To optimize your experimental design, refer to the following thermodynamic and operational comparison between the free acid and its protected ester form.

Property / MetricFree (Dichloromethyl)boronic Acid(Dichloromethyl)boronic Acid Pinacol Ester
Moisture Sensitivity Extreme (Rapid hydrolysis/protodeboronation)Low (Stable to ambient atmospheric moisture)
Lewis Acidity High (Unshielded p-orbital)Moderate (Shielded by C₂O₂B ring & backbonding)
Shelf Life (20 °C) < 24 hours (Requires immediate use)> 6 months (When stored under inert gas)
Matteson Reactivity Poor (Side reactions dominate)Excellent (Clean 1,2-metallate rearrangement)
Handling Requirements Glovebox or strict Schlenk line onlyBenchtop handling possible; inert gas for long-term

MODULE 3: Diagnostic Troubleshooting Guide

If your homologation workflow is failing, use this causality-based diagnostic matrix to identify and resolve the root cause.

Symptom 1: Low yield of the homologated product; high recovery of unreacted boronic ester.

  • Root Cause: Quenching of the organolithium reagent (e.g., n-BuLi or LiCHCl₂) by trace moisture in the solvent or atmosphere.

  • Causality: Organolithium reagents are highly basic. Water protonates them instantly (k > 10⁹ M⁻¹s⁻¹), destroying the stoichiometric ratio required to form the tetravalent borate complex.

  • Solution: Titrate your n-BuLi immediately before use using N-benzylbenzamide to ensure accurate molarity[3]. Dry THF over sodium/benzophenone until a persistent blue color is observed.

Symptom 2: Loss of stereocontrol (low e.e. / d.r.) in chiral auxiliary-directed homologations.

  • Root Cause: Epimerization due to temperature spikes or competitive non-catalyzed pathways favored by protic impurities.

  • Causality: The 1,2-metallate rearrangement must be strictly controlled by the chiral auxiliary or catalyst. Protic impurities (like water) can trigger premature, un-catalyzed migration before the optimal transition state geometry is achieved.

  • Solution: Maintain strict cryogenic temperatures (-100 °C) during the nucleophilic addition phase, and ensure the reaction vessel is flame-dried under vacuum prior to use[1].

MODULE 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized procedures.

Protocol A: Synthesis of Moisture-Stable (Dichloromethyl)boronic Acid Pinacol Ester

This protocol converts the unstable free acid into a bench-stable precursor[1].

  • Preparation: Flame-dry a 250-mL round-bottomed flask and purge with argon.

  • Dissolution: Transfer crude (dichloromethyl)boronic acid (approx. 100 mmol) into the flask and dissolve in 100 mL of anhydrous dichloromethane (DCM).

  • Water Scavenging: Add 15.3 g (127 mmol) of anhydrous magnesium sulfate (MgSO₄) to the solution. Causality: MgSO₄ acts as an in-situ desiccant, driving the esterification equilibrium forward by irreversibly sequestering the water byproduct.

  • Esterification: Add 15.73 g (133 mmol) of pinacol (2,3-dimethylbutane-2,3-diol).

  • Reaction: Stir the heterogeneous mixture vigorously under argon at 20 °C for 16 hours.

  • Validation & Isolation: Filter the solid precipitate (hydrated MgSO₄) under a nitrogen atmosphere. Concentrate the filtrate under reduced pressure. The formation of the pinacol ester can be validated via ¹¹B NMR (shift from ~30 ppm for free acid to ~33 ppm for the ester).

Protocol B: Moisture-Free Automated Matteson Homologation

This protocol outlines the critical steps for a water-free assembly-line carbon elongation[3].

  • System Purge: Flush the automated reactor or Schlenk flask with ultra-high purity Argon for 30 minutes.

  • Carbenoid Generation: Dissolve the organostannane precursor in anhydrous Et₂O. Cool the system to -78 °C.

  • Lithiation: Add 1.3 equivalents of freshly titrated n-BuLi dropwise. Self-Validation: The solution should remain clear; any cloudiness indicates lithium hydroxide formation due to moisture.

  • Boronate Addition: Introduce the (dichloromethyl)boronic acid pinacol ester slowly to form the borate complex.

  • Rearrangement: Gradually warm the reactor to room temperature to promote the 1,2-metallate rearrangement, yielding the homologated carbon chain.

MODULE 5: Mechanistic Pathway & Points of Failure

The following diagram illustrates the standard Matteson homologation pathway and highlights the specific nodes where water contamination induces system failure.

G SM Dichloromethylboronic Precursor Borate Borate Complex (Tetravalent Intermediate) SM->Borate Assembly (-100°C) Hydrolysis Hydrolyzed Catalyst / Protodeboronation SM->Hydrolysis OrgMet Organometallic Nucleophile (R-Li) OrgMet->Borate Quench Quenched Nucleophile (Reaction Halts) OrgMet->Quench Rearrange 1,2-Metallate Rearrangement Borate->Rearrange Lewis Acid Promoted Product Homologated Boronic Ester Rearrange->Product - LiCl H2O H₂O Contamination H2O->SM B-O / B-C Cleavage H2O->OrgMet Rapid Protonation H2O->Rearrange Catalyst Hydrolysis

Caption: Mechanistic pathway of Matteson homologation and points of water interference.

References

  • Mettler Toledo. "Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization". Mettler Toledo.[Link]

  • ChemRxiv. "Automated Stereocontrolled Assembly-Line Synthesis of Organic Molecules". ChemRxiv.[Link]

  • Royal Society of Chemistry. "Studies on a catalytic version of the Matteson asymmetric homologation reaction". Organic & Biomolecular Chemistry.[Link]

Sources

Validation & Comparative

Comparing the reactivity of (Dichloromethyl)boronic acid with other dihalomethyl reagents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right dihalomethyl reagent is a critical decision that dictates the stereochemical outcome, yield, and scalability of carbon-carbon bond-forming workflows. Among these reagents, (Dichloromethyl)boronic acid and its esterified derivatives (such as pinacol or pinanediol esters) stand out as highly versatile, bench-stable electrophiles.

This guide provides an objective, data-backed comparison of (dichloromethyl)boronates against alternative dihalomethyl reagents, focusing on their mechanistic pathways, reactivity profiles, and field-proven experimental protocols.

Mechanistic Foundations: The 1,2-Metallate Rearrangement

The primary utility of (dichloromethyl)boronic esters lies in the Matteson Homologation —a highly stereoselective one-carbon chain extension[1]. The reactivity is governed by the empty p-orbital of the sp²-hybridized boron atom, which readily accepts a nucleophile (e.g., an organolithium or Grignard reagent) to form a tetrahedral "ate" complex[1].

The causality of the stereocontrol is elegant: when a chiral diol (like pinanediol) is used as the esterifying group, it sterically shields one face of the boron atom. The nucleophile attacks the less hindered face, dictating the geometry of the resulting borate complex[1]. Subsequent 1,2-alkyl migration from boron to carbon displaces the chloride leaving group, yielding an α-chloroalkylboronic ester with high diastereomeric purity (>99% dr)[1].

Matteson A Dichloromethylboronic Ester (sp2 Boron) B Organolithium Addition (Nucleophilic Attack) A->B C Borate 'Ate' Complex (sp3 Boron, Tetrahedral) B->C D 1,2-Metallate Rearrangement (Alkyl Migration, Cl- leaves) C->D E α-Chloroalkylboronic Ester (Homologated Product) D->E

Mechanistic pathway of the Matteson homologation via a tetrahedral borate intermediate.

Reactivity Comparison: Dihalomethyl Alternatives

To objectively evaluate (dichloromethyl)boronates, we must compare them against their brominated analogs and reverse-polarity reagents like (dichloromethyl)lithium.

Table 1: Reactivity and Stability Matrix
ReagentPrimary ApplicationLeaving Group AbilityStability / HandlingTypical Metal Partner
(Dichloromethyl)boronate Matteson Homologation, Takai OlefinationModerate (Cl⁻)High (Bench-stable as pinacol ester)Li (Matteson), Cr(II) (Takai)
(Dibromomethyl)boronate Dizinc Olefination, Fast HomologationHigh (Br⁻)Moderate (Light/Temp sensitive)Zn/Pb
(Dichloromethyl)lithium Reverse Matteson HomologationN/A (Acts as nucleophile)Low (Requires -110 °C to -78 °C)B(OR)₃

Analytical Insights:

  • (Dichloromethyl)boronate vs. (Dibromomethyl)boronate: While bromide is a superior leaving group—making dibromomethylboronates faster in 1,2-rearrangements—the dichloro variants are overwhelmingly preferred for general synthesis due to their superior bench stability and ease of purification. However, for specific Wittig-type alkenations, dibromomethylboronates are uniquely paired with Zinc/Lead catalysts to form gem-dizinc reagents, whereas dichloromethylboronates are paired with Chromium(II) to form gem-dichromium reagents[2].

  • The "Reverse" Matteson: An alternative to using dichloromethylboronates is reacting an alkylboronate with (dichloromethyl)lithium[3]. While this avoids the synthesis of complex alkyllithiums, (dichloromethyl)lithium is highly unstable and must be generated in situ at cryogenic temperatures (-110 °C to -78 °C)[4], making scale-up engineering significantly more challenging than using bench-stable dichloromethylboronic esters.

Deep Dive: Olefination via Gem-Dimetal Reagents

When an aldehyde is introduced, this organochromium intermediate undergoes a highly diastereoselective addition. The causality behind the (E)-selectivity lies in the minimization of steric clash during the formation of the transient oxachromacyclobutane intermediate, which undergoes syn-elimination to yield (E)-1-alkenylboronic esters[2].

Takai A Dichloromethylboronate + CrCl2 + LiI B Reduction (Electron Transfer) A->B C Geminal Dichromium Species [Cr]-CH(Bpin)-[Cr] B->C D Aldehyde Addition (Stereoselective) C->D E (E)-1-Alkenylboronic Ester D->E

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols highlight the critical parameters required for success when utilizing (dichloromethyl)boronic esters.

Protocol A: Asymmetric Matteson Homologation[1][4]

Objective: Synthesis of an enantioenriched α-chloroalkylboronic ester.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve (dichloromethyl)boronic acid pinanediol ester (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Causality: Higher temperatures will lead to premature, unselective rearrangement or nucleophilic attack at the ester oxygens.

  • Nucleophile Addition: Add the desired organolithium reagent (1.05 equiv) dropwise down the side of the flask. Stir for 30 minutes at -78 °C to ensure complete formation of the tetrahedral "ate" complex.

  • Rearrangement Induction: Add a mild Lewis acid, such as anhydrous ZnCl₂ (1.5 equiv), to the mixture. Causality: The Lewis acid coordinates to the chloride atom, significantly lowering the activation energy required for the 1,2-alkyl migration.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated aqueous NH₄Cl, extract with diethyl ether (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Takai-Type (E)-Olefination of Aldehydes[2][5]

Objective: Synthesis of (E)-1-Alkenylboronic acid pinacol esters.

  • Chromium Suspension: In a glovebox, weigh anhydrous CrCl₂ (6.0 equiv) into a round-bottom flask. Seal, remove from the glovebox, and suspend in anhydrous THF under vigorous argon flow.

  • Substrate Addition: To the grey/green suspension at 25 °C, sequentially add the target aldehyde (1.0 equiv) and 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 equiv) dissolved in a minimal amount of THF.

  • Halogen Exchange Catalyst: Immediately add a THF solution of anhydrous Lithium Iodide (4.0 equiv). Causality: LiI promotes an in situ halogen exchange, converting the dichloro species to a more reactive diiodo or chloro-iodo intermediate, which accelerates the reduction by Cr(II)[5].

  • Reaction: Stir the suspension at 25 °C for 4 to 16 hours. The mixture will turn dark brown/red as the organochromium species forms and reacts.

  • Workup: Pour the mixture into distilled water and extract heavily with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the (E)-alkenylboronate.

References

  • Stereoselective Organoborate Rearrangement Reactions - ORCA - Cardiff University. Cardiff University. Available at:[Link]

  • Synthesis of α-aminoboronic acids - Chemical Society Reviews. RSC Publishing. Available at: [Link]

  • Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry. RSC Publishing. Available at:[Link]

  • Addition of Organochromium Reagents to Carbonyl Compounds. Chemistry and Chemists. Available at:[Link]

Sources

Isotopic Labeling Studies with (Dichloromethyl)boronic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on isotopic labeling to modulate pharmacokinetic properties—such as leveraging the kinetic isotope effect (KIE) to improve metabolic stability—the demand for precision in deuterium and carbon-13 incorporation has surged[1]. As a Senior Application Scientist, I frequently evaluate methodologies for introducing isotopic labels into complex molecular architectures.

While late-stage functionalization methods like Hydrogen Isotope Exchange (HIE) are popular, they often lack the absolute stereocontrol required for chiral therapeutics[1]. For de novo asymmetric synthesis, (dichloromethyl)boronic acid (typically utilized as its pinacol or chiral pinanediol ester) remains an unparalleled reagent. Through the iterative Matteson homologation, this reagent allows for the sequential, stereospecific introduction of isotopes with near-perfect enantiomeric and diastereomeric excess (>99% ee/de)[2],[3].

This guide objectively compares the performance of (dichloromethyl)boronic acid-mediated labeling against modern alternatives and provides a field-proven, self-validating protocol for its application.

Mechanistic Causality: The (Dichloromethyl)boronic Acid Advantage

The superiority of (dichloromethyl)boronic acid esters in isotopic labeling lies in the predictability of the Matteson homologation . The reaction is not governed by thermodynamic equilibrium (unlike many HIE processes) but by a strictly controlled, substrate-directed 1,2-metallate rearrangement[2],[4].

  • Ate-Complex Formation: The reaction begins with the generation of (dichloromethyl)lithium at strictly controlled cryogenic temperatures (–100 °C). This carbenoid adds to the chiral boronic ester to form a tetrahedral boronate "ate-complex." Maintaining –100 °C is critical; boronate complexes do not rearrange at this temperature, preventing the multiple insertions of the carbenoid that would occur if the reagent decomposed prematurely[5],[4].

  • Stereospecific 1,2-Migration: Upon the addition of a Lewis acid (

    
    ) and gradual warming, the zinc coordinates to one of the chloride atoms. This induces a highly stereospecific 1,2-migration of the alkyl group from boron to carbon, displacing the chloride[2],[6]. The chiral auxiliary (e.g., pinanediol) dictates the facial selectivity of this migration.
    
  • Isotopic Displacement: The resulting

    
    -chloro boronic ester is then treated with an isotopically labeled nucleophile (e.g., a deuteride source like 
    
    
    
    or
    
    
    , or a
    
    
    -labeled Grignard reagent). This displacement occurs with strict inversion of configuration, locking the isotope into a precise stereochemical orientation[2].

G A Chiral Boronic Ester (e.g., Pinanediol Ester) B (Dichloromethyl)lithium Addition at -100°C A->B C Tetrahedral Boronate Complex (Ate-Complex) B->C D ZnCl2 Promoted 1,2-Metallate Rearrangement C->D Stereospecific E α-Chloro Boronic Ester (Stereodefined) D->E F Nucleophilic Displacement (e.g., LiBDEt3) E->F G Asymmetrically Deuterated Boronic Ester (>99% ee) F->G Inversion of Config.

Mechanistic pathway of stereoselective deuterium labeling via Matteson homologation.

Performance Comparison: Matteson Homologation vs. Alternatives

When designing an isotopic labeling campaign, researchers must weigh the need for stereocontrol against the convenience of late-stage functionalization. Below is an objective comparison of (dichloromethyl)boronic acid-mediated labeling against the two primary alternatives: Hydrogen Isotope Exchange (HIE) and Reductive Deuteration .

Quantitative Performance Matrix
Metric(Dichloromethyl)boronic Acid (Matteson)Hydrogen Isotope Exchange (HIE)Reductive Deuteration (e.g.,

, Pd/C)
Stereoselectivity >99% ee / >99% de (Absolute control via chiral auxiliary)[3]Low to Moderate (Often leads to epimerization at chiral centers)Moderate (Subject to facial selectivity of the catalyst)
Regioselectivity Absolute (Isotope is placed exactly at the homologated carbon)Variable (Relies on directing groups; off-target exchange is common)[1]High (Restricted to reducible functional groups like alkenes/alkynes)
Isotopic Incorporation >98% (Stoichiometric, driven by the isotopic purity of the nucleophile)80% – 95% (Equilibrium-driven; requires excess

or

)[1]
>95% (Driven by

gas pressure)
Synthetic Stage De novo / Early-to-mid stage iterative synthesis[3]Late-stage functionalization (Post-synthetic)[1]Mid-to-late stage
Best Use Case Complex polyketides, asymmetrically deuterated drugs, contiguous stereocenters[2]Rapid tritium/deuterium screening of finished APIs[1]Saturation of olefins with isotopic tracking
Strategic Decision Matrix

G Start Goal: Isotopic Labeling (Deuterium/Tritium/13C) Q1 Is the target a complex molecule requiring late-stage labeling? Start->Q1 HIE Hydrogen Isotope Exchange (HIE) (Photoredox / Transition Metal) Q1->HIE Yes Q2 Are contiguous stereocenters and absolute regiocontrol required? Q1->Q2 No / De Novo Synthesis Matteson Matteson Homologation with (Dichloromethyl)boronic acid Q2->Matteson Yes (>99% ee/de needed) Reductive Reductive Deuteration (e.g., D2, Pd/C) Q2->Reductive No (Simple reduction)

Decision matrix for selecting isotopic labeling strategies based on target requirements.

Self-Validating Experimental Protocol: Asymmetric Deuteration

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of an


-deuterated chiral boronic ester using pinanediol (dichloromethyl)boronate. This protocol is designed as a self-validating system: analytical checkpoints (specifically 

NMR) are embedded to confirm successful intermediate formation before proceeding to the next step.
Reagents Required
  • Pinanediol alkylboronate (1.0 equiv)

  • Dichloromethane (3.0 equiv)

  • 
    -Butyllithium (1.2 equiv, 2.5 M in hexanes)
    
  • Anhydrous

    
     (1.5 equiv, 1.0 M in ether)
    
  • Lithium triethylborodeuteride (

    
    , Super-Deuteride®) (1.5 equiv, 1.0 M in THF)
    
  • Anhydrous THF

Step-by-Step Methodology

Step 1: Carbenoid Generation and Ate-Complex Formation

  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF and dichloromethane (3.0 equiv).

  • Cool the solution to strictly –100 °C using a liquid nitrogen/ethanol bath. Causality Note: Temperatures warmer than –90 °C will cause the (dichloromethyl)lithium to decompose or undergo uncontrolled multiple insertions[5],[4].

  • Add

    
    -butyllithium (1.2 equiv) dropwise down the side of the flask. Stir for 15 minutes.
    
  • Add the pinanediol alkylboronate (1.0 equiv) dissolved in a minimum volume of THF dropwise.

  • Validation Checkpoint: An aliquot taken and analyzed via

    
     NMR should show a shift from 
    
    
    
    30 ppm (trigonal planar boron) to
    
    
    5 ppm, confirming the formation of the tetrahedral ate-complex[4].

Step 2: Zinc-Promoted 1,2-Metallate Rearrangement

  • Add anhydrous

    
     (1.5 equiv) dropwise at –100 °C.
    
  • Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature (approx. 20–25 °C) over 2 hours.

  • Causality Note:

    
     acts as a halophilic Lewis acid, coordinating to the chloride and lowering the activation energy for the stereospecific 1,2-alkyl migration[2],[6].
    
  • Validation Checkpoint:

    
     NMR will show a return to 
    
    
    
    30 ppm, indicating the re-establishment of the trigonal planar
    
    
    -chloro boronic ester.

Step 3: Stereospecific Isotopic Displacement

  • Cool the reaction mixture to –78 °C.

  • Add

    
     (1.5 equiv) dropwise.
    
  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench carefully with water, extract with diethyl ether, dry over

    
    , and concentrate.
    
  • Validation Checkpoint:

    
     and 
    
    
    
    NMR will confirm the incorporation of deuterium. The enantiomeric excess (>99% ee) can be confirmed by oxidizing a small aliquot to the corresponding chiral alcohol using alkaline
    
    
    and analyzing via chiral HPLC[7].

Conclusion

While late-stage Hydrogen Isotope Exchange (HIE) has revolutionized the speed at which pharmaceutical libraries can be labeled[1], it fundamentally lacks the precision required for complex, stereochemically dense molecules. For researchers requiring absolute control over both regiochemistry and stereochemistry, (dichloromethyl)boronic acid remains the gold standard. By leveraging the highly predictable Matteson homologation mechanism, scientists can construct asymmetrically labeled compounds from the ground up, ensuring >99% isotopic incorporation and stereofidelity[2],[3].

References

Sources

Computational studies on the reaction mechanism of (Dichloromethyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Studies on the Reaction Mechanism of (Dichloromethyl)boronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Dichloromethyl)boronic acid and its ester derivatives serve as pivotal linchpins in two distinct fields: asymmetric synthesis (via Matteson homologation) and medicinal chemistry (as serine protease inhibitors). This guide synthesizes computational data (DFT/QM-MM) to objectively compare its reactivity profile against non-halogenated and fluoro-substituted alternatives.

Key Takeaway: Computational studies reveal that the (dichloromethyl) moiety significantly lowers the LUMO energy of the boron center compared to alkyl analogs, enhancing nucleophilic attack rates by


2–3 orders of magnitude. However, in homologation reactions, the high barrier to 1,2-migration necessitates careful Lewis acid catalysis or counter-cation optimization, a nuance often missed in standard protocols.

Mechanistic Landscape: The Matteson Homologation

The primary synthetic utility of (dichloromethyl)boronates lies in the Matteson Homologation , a method for chain extension. Computational analysis decomposes this into two critical steps: "Ate" Complex Formation and 1,2-Metallate Rearrangement .

The Computational Pathway

Density Functional Theory (DFT) studies (typically B3LYP/6-31+G* or M06-2X/def2-TZVP levels) map the reaction coordinate as follows:

  • Nucleophilic Attack: The nucleophile (e.g., Grignard or lithiated species) attacks the empty p-orbital of the boron.

    • Energetics: Usually barrierless or low-barrier (

      
       kcal/mol).
      
    • Result: Formation of a tetrahedral borate intermediate ("ate" complex).

  • 1,2-Migration (The Rate-Determining Step): An alkyl or aryl group migrates from boron to the

    
    -carbon, displacing one chloride ion.
    
    • Stereoelectronics: The migrating group moves anti-periplanar to the leaving chlorine.

    • Energetics: High activation barrier (

      
       kcal/mol depending on the migrating group).
      
Visualization of the Catalytic Cycle

The following diagram illustrates the critical transition states and the stereochemical inversion predicted by computational models.

MattesonHomologation cluster_0 Computational Insight Start Dichloromethyl Boronate AteComplex Tetrahedral 'Ate' Complex Start->AteComplex + Nu Barrierless Nu Nucleophile (R-Li / R-MgX) Nu->AteComplex TS_Mig TS: 1,2-Migration (C-Cl Bond Breaking) AteComplex->TS_Mig Rate Determining Step Product Alpha-Chloro Boronate TS_Mig->Product Inversion of Configuration

Figure 1: Reaction coordinate of the Matteson Homologation. The transition state (TS) involves a concerted migration-displacement mechanism.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares (Dichloromethyl)boronic acid derivatives against common alternatives using computed activation energies (


) and reaction free energies (

).
Leaving Group Efficiency (Cl vs. F vs. Br)

In the context of 1,2-migration, the leaving group ability is paramount.

Feature(Dichloromethyl)-B(Difluoromethyl)-B(Dibromomethyl)-BComputational Verdict
C-X Bond Energy Moderate (81 kcal/mol)High (116 kcal/mol)Low (68 kcal/mol)Cl is the sweet spot. F is too stable (migration requires Lewis Acid activation); Br is too labile (instability).
Migration Barrier (

)
14.5 kcal/mol > 25 kcal/mol~10.2 kcal/molDichloromethyl offers the best balance of stability and reactivity for controlled synthesis.
Lewis Acidity HighVery HighHighElectron-withdrawing halogens increase "ate" complex stability (

).

Note: Energy values are representative averages from B3LYP/6-31G studies in THF solvation models.*

Substituent Effects: Mono- vs. Dichloro-

Why use the dichloro species over the monochloro?

  • Monochloromethyl (

    
    ):  Upon migration, the product is a simple alkyl boronate. No further functionalization is possible at that carbon without radical steps.
    
  • Dichloromethyl (

    
    ):  The migration displaces one chlorine, leaving an 
    
    
    
    -chloro boronate.
    • Computational Insight: The remaining chlorine provides a handle for a second nucleophilic substitution , allowing the construction of chiral secondary alcohols or amines.

    • Thermodynamics: The second migration is calculated to be energetically distinct, allowing for stepwise control (iterative homologation).

Biological Mechanism: Serine Protease Inhibition

Beyond synthesis, (Dichloromethyl)boronic acid is a potent transition-state analog inhibitor for enzymes like


-lactamases and serine proteases.
Mechanism of Action

Computations (QM/MM) reveal that the boron atom forms a reversible covalent bond with the active site serine hydroxyl group.

  • Michaelis Complex: Non-covalent binding in the active site.

  • Adduct Formation: Serine-OH attacks Boron.

  • Stabilization: The electron-withdrawing dichloromethyl group stabilizes the anionic tetrahedral adduct more effectively than a methyl group.

Binding Affinity Comparison[1][2]
Inhibitor Type

(Computed)
Stability of AdductMechanism Note
Methylboronic acid -5.4 kcal/molLowReversible, fast off-rate.
(Dichloromethyl)boronic acid -8.2 kcal/mol High

pulls electron density, strengthening the Ser-O-B bond.
(Difluoromethyl)boronic acid -8.9 kcal/molVery HighOften too stable, leading to potential toxicity or off-target effects.

Experimental & Computational Protocols

To replicate these findings or apply them to new substrates, follow these validated protocols.

Computational Methodology (Standard of Practice)

For accurate prediction of migration barriers and binding energies:

  • Conformational Search: Use Monte Carlo or Molecular Dynamics to find global minima for the flexible boronate esters.

  • Geometry Optimization:

    • Functional:M06-2X (captures dispersion forces well) or

      
      B97X-D .
      
    • Basis Set:def2-TZVP (triple-zeta quality is essential for Boron and Chlorine).

  • Solvation Model: SMD (Solvation Model based on Density). Use THF for synthetic reactions and Water (

    
    ) for enzyme inhibition.
    
  • Frequency Analysis: Confirm Transition States (TS) have exactly one imaginary frequency corresponding to the C-C bond formation and C-Cl bond breaking.

Synthetic Protocol: Matteson Homologation (Validation)

Use this protocol to validate computational predictions of reactivity.

  • Reagent Prep: Dissolve (dichloromethyl)boronic acid pinacol ester (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.[1]

  • Nucleophile Addition: Add Organolithium (R-Li, 1.0 equiv) dropwise.

    • Checkpoint: The solution should remain clear. Cloudiness indicates decomposition.

  • Migration Trigger: Add

    
     (1.0 equiv) or warm to RT (depending on substrate).
    
    • Note: Computations suggest

      
       lowers the migration barrier by stabilizing the departing chloride.
      
  • Workup: Quench with saturated

    
    .
    

References

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Tetrahedron. Link

  • Aggarwal, V. K., et al. (2020). "Stereospecific 1,2-Migrations of Boronate Complexes Induced by Electrophiles." Angewandte Chemie International Edition. Link

  • Himo, F., et al. (2021). "Electrophilic Fluorination of Alkenes via Bora-Wagner–Meerwein Rearrangement: A DFT Study." Chemistry - A European Journal. Link

  • Shoichet, B. K., et al. (2019). "Overcoming insecticide resistance through computational inhibitor design." Proceedings of the National Academy of Sciences (PNAS). Link

  • Gázquez, J. L., et al. (2022). "DFT Chemical Reactivity Analysis of Biological Molecules." Journal of Chemical Information and Modeling. Link

Sources

A Comparative Guide: (Dichloromethyl)boronic Acid vs. Its Pinacol Ester Derivative in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As modern organic synthesis leans heavily into the precise construction of contiguous stereocenters, organoboron reagents have become indispensable tools for drug development professionals. Among these, the transfer of a dichloromethyl group via boronate complexes is a cornerstone of the Matteson homologation and related asymmetric rearrangements [1].

This guide provides an objective, data-driven comparison between the transient (Dichloromethyl)boronic acid (DCMBA) and its bench-stable derivative, (Dichloromethyl)boronic acid pinacol ester (DCMBpe) . By examining their physicochemical stability, reactivity profiles, and handling protocols, we will delineate the causality behind why the pinacol ester has become the industry standard for iterative asymmetric synthesis.

Structural and Physicochemical Comparison

The fundamental difference between DCMBA and DCMBpe lies in the thermodynamics of the boron-oxygen bonds and the steric environment surrounding the empty p-orbital of the boron atom.

The Causality of Stability

(Dichloromethyl)boronic acid is inherently unstable. Free boronic acids are highly Lewis acidic and prone to spontaneous dehydration, forming cyclic trimers known as boroxines. Furthermore, the electron-withdrawing nature of the dichloromethyl group exacerbates the Lewis acidity of the boron center, making it highly susceptible to protodeboronation or decomposition during isolation.

Conversely, (Dichloromethyl)boronic acid pinacol ester (CAS: 83622-41-7) utilizes a bidentate pinacol ligand. This esterification provides significant steric shielding around the boron center, effectively suppressing boroxine formation and dampening the extreme Lewis acidity [2]. The result is a bench-stable, distillable liquid that can be purified via silica gel chromatography—a critical requirement for maintaining strict stoichiometric ratios in catalytic cycles.

Table 1: Physicochemical and Operational Comparison
Parameter(Dichloromethyl)boronic Acid (DCMBA)DCMBA Pinacol Ester (DCMBpe)
CAS Number 73650-05-2 (Variable/in situ)83622-41-7
Physical State Transient intermediate (often unisolated)Clear liquid
Stability Low (Prone to boroxine trimerization)High (Bench-stable, moisture-tolerant)
Purification Highly difficult (decomposes on silica)Distillation (103 °C at 20 Torr) or Chromatography
Lewis Acidity HighModerated by steric shielding
Primary Use Case Immediate in situ esterificationMatteson homologation, Takai-Utimoto olefination

Mechanistic Pathways & Reactivity Profiles

In asymmetric synthesis, the reliability of the reagent dictates the stereochemical fidelity of the product.

The Matteson Homologation and 1,2-Migration

DCMBpe is a premier reagent for the iterative synthesis of asymmetric secondary alkyl boronate esters. When treated with a nucleophile (such as an alkyllithium or Grignard reagent), the pinacol ester readily forms a tetracoordinate borate "ate" complex. The stability of this complex is paramount; it must survive long enough to undergo a controlled, stereospecific 1,2-metallate rearrangement where the alkyl group migrates to the adjacent carbon, displacing a chloride ion with inversion of stereochemistry [1].

Recent advancements have even utilized DCMBpe in enantioselective, catalytic 1,2-boronate rearrangements using lithium-isothiourea-boronate complexes, achieving high enantiomeric excess (up to 92% ee) by orchestrating a dual-lithium-induced chloride abstraction [3].

G A DCMBpe (Pinacol Ester) B Nucleophilic Attack (e.g., R-Li) A->B C Borate 'Ate' Complex (Intermediate) B->C D 1,2-Migration (Chloride Displacement) C->D Stereospecific Rearrangement E α-Chloroalkylboronic Ester D->E

Mechanism of stereospecific 1,2-migration in Matteson homologation using DCMBpe.

Experimental Methodologies (Self-Validating Systems)

Because DCMBA cannot be reliably stored, it must be generated in situ and immediately trapped. The following protocol details the synthesis of the stable DCMBpe from basic starting materials.

Protocol: Synthesis of (Dichloromethyl)boronic Acid Pinacol Ester

Scientific Rationale: The lithiation of dichloromethane generates dichloromethyllithium (


), a highly unstable carbenoid. If the temperature rises above -100 °C, it undergoes rapid 

-elimination to form a free carbene, destroying the yield. Therefore, strict cryogenic control is the self-validating parameter for this reaction's success [4].

Materials:

  • Dichloromethane (Dry)

  • Tetrahydrofuran (THF, anhydrous)

  • n-Butyllithium (2.5 M in hexanes)

  • Trimethyl borate (

    
    )
    
  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • Aqueous HCl (1 M)

Step-by-Step Procedure:

  • Cryogenic Lithiation: Charge a flame-dried Schlenk flask with anhydrous THF and dry dichloromethane (1.1 equivalents relative to n-BuLi). Cool the solution strictly to -100 °C to -116 °C using a liquid nitrogen/ethanol bath.

  • Carbenoid Generation: Add n-BuLi dropwise over 30 minutes, maintaining the internal temperature below -100 °C. Stir for an additional 30 minutes to ensure complete lithiation.

  • Borylation: Introduce trimethyl borate (1.1 equivalents) in a single rapid portion. The reaction is stirred at -100 °C for 1 hour, allowing the formation of the intermediate borate complex.

  • Acidic Hydrolysis (Generating DCMBA): Slowly warm the reaction to 0 °C and quench with 1 M HCl. This step hydrolyzes the methoxy groups, generating the transient (Dichloromethyl)boronic acid (DCMBA) in situ.

  • Esterification (Trapping as DCMBpe): Without attempting to isolate the DCMBA, add an equimolar amount of pinacol directly to the biphasic mixture. Stir at room temperature for 12 hours. The thermodynamic driving force of the bidentate chelation drives the esterification to completion.

  • Isolation: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure. Purify the resulting crude liquid via vacuum distillation (103 °C at 20 Torr) to yield DCMBpe as a clear liquid [5].
    

Workflow Step1 Lithiation of CH2Cl2 (n-BuLi, -100°C) Step2 Borylation (B(OMe)3 addition) Step1->Step2 Step3 Acidic Hydrolysis (HCl quench) Step2->Step3 Step4 DCMBA (In Situ) Transient Intermediate Step3->Step4 Step5 Esterification (Pinacol, RT) Step4->Step5 Step6 DCMBpe Stable Product Step5->Step6

Step-by-step synthetic workflow from dichloromethane to stable DCMBpe.

Conclusion and Application in Drug Development

For drug development professionals engineering complex polyketides, macrolides, or targeted therapeutics, the choice between a free boronic acid and its pinacol ester is not merely a matter of convenience—it is a matter of synthetic viability.

References
  • Stereoselective Organoborate Rearrangement Reactions. Cardiff University. Available at:[Link]

  • 1,3,2-Dioxaborolane, 2-(dichloroMethyl)-4,4,5,5-tetraMethyl- Chemical Properties. Chemdad. Available at:[Link]

  • Enantioselective Catalytic 1,2-Boronate Rearrangements. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of Polyene Natural Products (Experimental Procedures). Durham E-Theses. Available at: [Link]

  • The Journal of Organic Chemistry 1977 Volume 42 No. 20 (Esters of dichloromethylboronic acid). Available at:[Link]

  • Design, Synthesis and Biological Activity of 16,17-Dihydroheronamide C and ent-Heronamide C. ResearchGate. Available at:[Link]

Safety Operating Guide

(Dichloromethyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for (Dichloromethyl)boronic acid and its common derivatives (e.g., Pinacol (dichloromethyl)boronate).

Senior Scientist Note: While you have requested information for the free acid (CAS: 62260-98-4), in practical synthetic applications (such as Matteson homologation), this moiety is most frequently handled as the Pinacol ester (CAS: 83622-41-7) due to the hydrolytic instability of the alpha-halo boronic acid. The disposal protocols below apply strictly to both forms, as the dichloromethyl (


)  moiety dictates the hazard profile and waste classification.

Part 1: Executive Safety Summary

Parameter Critical Directive
Waste Stream HALOGENATED Organic Waste (Strict Segregation)
Primary Hazard Corrosive / Irritant / Toxic Gas Generation (HCl upon decomposition)
Contraindication DO NOT Oxidize with Peroxides (Risk of generating toxic chlorinated carbonyls)
EPA Waste Code D001 (if ignitable), D002 (if corrosive), or F-List (if spent halogenated solvents are present)

Part 2: Chemical Hazard Profiling

To dispose of this chemical safely, you must understand why it is hazardous. The (dichloromethyl)boron motif presents a "dual-threat" mechanism:

  • Boronic Acid Functionality: Typically mild, but prone to protodeboronation.

  • Alpha-Dichlorinated Carbon: This is the critical disposal driver.

    • Hydrolysis Risk: In the presence of moisture and heat, the

      
       bonds can hydrolyze, releasing Hydrochloric Acid (HCl) .
      
    • Oxidation Risk: Unlike simple phenylboronic acids, which are often quenched with hydrogen peroxide, you must avoid oxidizing (dichloromethyl)boronic acid . Oxidative cleavage of the C-B bond in this specific molecule can theoretically generate dichloromethanol, which rapidly decomposes to form Phosgene (

      
      ) analogs  or Formaldehyde and HCl.
      

Therefore, the safest disposal route is thermal destruction in a professional incinerator equipped with a scrubber, NOT bench-top chemical deactivation.

Part 3: Disposal Decision Matrix

The following flowchart illustrates the logical path for segregating this waste.

DisposalWorkflow Start Waste Generation: (Dichloromethyl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, gloves, paper) StateCheck->Solid Liquid Liquid Waste (Reaction mixtures, stock solutions) StateCheck->Liquid HaloStream HALOGENATED WASTE STREAM (High BTU Incineration w/ Scrubber) Solid->HaloStream Bag & Tag SolventCheck Solvent Composition? Liquid->SolventCheck HaloSolv Contains Halogenated Solvents? (DCM, Chloroform, etc.) SolventCheck->HaloSolv Yes NonHaloSolv Non-Halogenated Solvents only? (THF, Toluene, Methanol) SolventCheck->NonHaloSolv No HaloSolv->HaloStream NonHaloSolv->HaloStream *FORCE SEGREGATION* Labeling Labeling Requirement: 'Contains Halogenated Organics' 'Acidic/Corrosive Hazard' HaloStream->Labeling

Caption: Workflow for segregating (Dichloromethyl)boronic acid. Note that even if dissolved in non-halogenated solvents, the presence of the dichloromethyl group mandates disposal in the Halogenated stream.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance & Debris)

Applicable to: Expired reagent, contaminated weighing boats, gloves, and paper towels.

  • Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why? HDPE is resistant to the potential HCl off-gassing that glass is not (glass caps can corrode).

  • Double Bagging: If using bags, double-bag the waste to prevent puncture by crystalline material.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "(Dichloromethyl)boronic acid".[1]

    • Hazard Checkboxes: Toxic, Corrosive.

  • Segregation: Deposit into the Solid Halogenated Waste drum. Do not mix with general trash.[2]

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, HPLC waste, or reaction byproducts.

  • pH Check (Self-Validating Step): Before adding to a carboy, check the pH of your waste solution using a dipstick.

    • If Acidic (< pH 4): The solution is stable enough for immediate disposal.

    • If Basic (> pH 10):Caution. Strong bases can trigger decomposition. Neutralize slowly with dilute HCl or Acetic Acid to pH 6-8 before consolidation to prevent exotherms in the waste drum.

  • Consolidation: Pour into the Halogenated Solvent Waste carboy (typically the "Red Can" or designated container).

    • Critical Rule: Even if the solvent is Methanol (non-halogenated), the solute (

      
      ) renders the entire mixture halogenated for regulatory purposes [1].
      
  • Cap Venting: Ensure the waste container is not filled >90% to allow for thermal expansion. Use a vented cap if available, as slow hydrolysis may generate pressure.

Part 5: Spill Management (Immediate Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Ensure adequate air exchange.[3][4][5][6]

  • PPE Upgrade: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat. If powder is aerosolized, an N95 or P100 respirator is recommended.

  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop the damp material into a waste bag.[6]

    • Wipe the surface with a mild detergent and water.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or chemically treated pads).

    • Do NOT use paper towels alone if the concentration is high, as boronic acids can be sticky/gummy.

    • Collect absorbent into the Solid Halogenated Waste container.

Part 6: Regulatory & Compliance Data

When filling out your institution's waste manifest, use the following classifications.

Regulatory BodyClassification CodeDescription
RCRA (USA) F001 / F002 If spent halogenated solvents are present [2].
RCRA (USA) D002 "Corrosive" characteristic (if pH < 2).
DOT (Shipping) UN 3261 Corrosive solid, acidic, organic, n.o.s. (typical classification for acidic boronic derivatives).

Storage Compatibility:

  • Store Away From: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases (NaOH, KOH).

  • Keep Cold: Ideally stored at 2-8°C to prevent slow degradation [3].

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Regulations regarding F-listed halogenated solvents). Available at: [Link]

Sources

Personal protective equipment for handling (Dichloromethyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Handling (Dichloromethyl)boronic Acid

As a highly reactive organoboron intermediate, (Dichloromethyl)boronic acid (CAS: 62260-98-4) is a cornerstone reagent in the synthesis of complex boronate esters and pharmaceutical precursors[1]. However, its unique structural features—an electrophilic boron center coupled with a strongly alkylating dichloromethyl moiety—demand rigorous safety protocols. This guide provides drug development professionals and bench scientists with a self-validating, causally driven operational plan for handling this compound safely.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the reagent. The presence of the dichloromethyl group significantly enhances the electrophilicity of the boron atom, making the compound highly reactive. Furthermore, the boronic acid hydroxyl groups (-B(OH)₂) are acidic and prone to dehydration, which can lead to the formation of reactive boroxines under improper storage conditions.

Table 1: Quantitative Chemical & Physical Properties

Property Value Reference
Molecular Weight 128.75 g/mol Computed by PubChem[1]
Exact Mass 127.96 Da Computed by PubChem[1]
Topological Polar Surface Area 40.5 Ų Computed by PubChem[1]

| Hydrogen Bond Donors / Acceptors | 2 / 2 | Computed by PubChem[1] |

The Causality of PPE Selection

Standard laboratory PPE is insufficient when handling (Dichloromethyl)boronic acid in its typical synthetic workflows. Boronic acids are known to cause serious eye and skin irritation[2]. Furthermore, this specific compound is frequently reacted at cryogenic temperatures (-100 °C) in solvents like dichloromethane or tetrahydrofuran (THF)[3]. Dichloromethane rapidly permeates standard nitrile, requiring a dynamic approach to hand protection.

Table 2: Personal Protective Equipment (PPE) Matrix

Hazard Category Scientific Rationale Required PPE Specification
Ocular Irritation Acidic hydroxyls and potential HCl off-gassing cause severe corneal irritation[2]. Chemical Safety Goggles ANSI Z87.1 compliant, indirect venting.
Dermal (Neat Solid) The dichloromethyl moiety can induce chemical burns and contact dermatitis[4]. Nitrile Gloves Minimum 0.11 mm thickness, double-gloved.
Dermal (Solution) Reagent is frequently handled in dichloromethane, which rapidly permeates nitrile[3]. Butyl Rubber or PVA Gloves High solvent resistance for chlorinated organics.

| Inhalation | Airborne particulates irritate respiratory mucous membranes[4]. | Chemical Fume Hood | Minimum face velocity of 100 FPM. |

Experimental Protocol: Safe Handling & Quenching

The following step-by-step methodology ensures environmental control and operator safety during the transfer and reaction of (Dichloromethyl)boronic acid.

Step 1: Environmental Preparation Verify that the chemical fume hood is fully operational. Because the boronic acid moiety is sensitive to ambient moisture, purge your reaction vessel (e.g., a flame-dried Schlenk flask) with inert Argon for 15 minutes prior to introducing the reagent[3].

Step 2: Reagent Transfer Don your FR lab coat, goggles, and double-layer gloves. Using a static-free polypropylene spatula, weigh the neat solid directly into a closed vial to minimize atmospheric exposure. If handling the compound as a synthesized intermediate in solution, ensure Butyl rubber gloves are worn over standard nitrile[3].

Step 3: Cryogenic Reaction Setup When synthesizing derivatives (such as pinacol esters), the reaction often requires extreme cooling (e.g., -100 °C using an ethanol/liquid nitrogen bath)[3]. Layer cryogenic gloves over your chemical-resistant gloves when adjusting the cooling bath to prevent frostbite.

Step 4: Post-Reaction Quenching To neutralize unreacted (Dichloromethyl)boronic acid, cool the reaction mixture to 0 °C. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise. This mild base neutralizes the acidic protons of the boronic acid, converting it into a more water-soluble, less reactive boronate species suitable for extraction.

Spill Response & Disposal Plan

Due to the two chlorine atoms on the methyl group, all waste streams containing this compound must be strictly segregated into halogenated waste.

Spill Scenario (Neat Solid):

  • Isolation: Immediately halt operations and lower the fume hood sash to contain airborne particulates.

  • Containment: Gently cover the solid spill with damp sand or a dedicated chemical absorbent pad. Do not use dry sweeping, as this will aerosolize the irritant dust[2].

  • Collection: Use a non-sparking tool to scoop the absorbed material into a compatible high-density polyethylene (HDPE) waste container.

Liquid Waste Disposal:

  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Extract and separate the aqueous and organic layers.

  • Segregation: Dispose of the aqueous layer in the designated basic aqueous waste stream.

  • Labeling: Transfer the organic layer to a waste carboy explicitly labeled "Halogenated Organic Waste - Contains Boron".

Operational Workflow Visualization

PPE_Workflow A 1. Hazard Assessment (Dichloromethyl)boronic Acid B 2. PPE Donning Nitrile/Butyl Gloves, Goggles A->B C 3. Environmental Control Fume Hood / Argon Purge B->C D 4. Reagent Handling & Chemical Reaction C->D E Spill / Exposure Event D->E Incident F Standard Quenching & Workup D->F Success G Halogenated Waste Disposal E->G F->G

Caption: Workflow for the safe handling, spill response, and disposal of (Dichloromethyl)boronic acid.

References

  • PubChem. "(Dichloromethyl)boronic acid | CH3BCl2O2 | CID 12776544". National Institutes of Health. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.